molecular formula C6H14ClNO2 B1653980 4-(Ethylamino)butanoic acid hydrochloride CAS No. 208402-95-3

4-(Ethylamino)butanoic acid hydrochloride

Numéro de catalogue: B1653980
Numéro CAS: 208402-95-3
Poids moléculaire: 167.63
Clé InChI: MUHFUQTUPPZXBK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Ethylamino)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63. The purity is usually 95%.
BenchChem offers high-quality 4-(Ethylamino)butanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethylamino)butanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-(ethylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-2-7-5-3-4-6(8)9;/h7H,2-5H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHFUQTUPPZXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90781275
Record name 4-(Ethylamino)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90781275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208402-95-3
Record name 4-(Ethylamino)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90781275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(ethylamino)butanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

4-(Ethylamino)butanoic acid hydrochloride CAS 208402-95-3 properties

[1]

Executive Summary & Chemical Identity

4-(Ethylamino)butanoic acid hydrochloride (CAS 208402-95-3), often referred to as N-Ethyl-GABA hydrochloride , is a secondary amine derivative of the inhibitory neurotransmitter

This guide details the physicochemical properties, validated synthesis pathways, and analytical characterization of this compound, distinguishing it from its ester counterpart (Ethyl 4-aminobutyrate, CAS 6937-16-2) to prevent experimental error.

Core Chemical Data
PropertySpecification
IUPAC Name 4-(Ethylamino)butanoic acid hydrochloride
Common Synonyms N-Ethyl-GABA HCl; 4-Ethylaminobutyric acid HCl
CAS Number 208402-95-3
Molecular Formula

Molecular Weight 167.63 g/mol
SMILES CCNCCCC(=O)O.Cl
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in acetone

Synthetic Pathways & Process Chemistry[1]

The synthesis of 4-(ethylamino)butanoic acid hydrochloride is most efficiently achieved through the ring-opening hydrolysis of N-ethyl-2-pyrrolidone (NEP) . This route is preferred over the alkylation of GABA (which leads to poly-alkylation) or reductive amination (which requires expensive reagents) due to its atom economy and scalability.

Pathway Visualization (DOT)

The following diagram illustrates the primary hydrolysis route and a secondary reductive amination route.

SynthesisPathwaysNEPN-Ethyl-2-pyrrolidone(Starting Material)InterTetrahedralIntermediateNEP->InterAcid Hydrolysis(Reflux)HClHCl (aq)HCl->InterProduct4-(Ethylamino)butanoic acid HCl(CAS 208402-95-3)Inter->ProductRing OpeningSuccSemSuccinic SemialdehydeSuccSem->ProductReductive AminationEthylamineEthylamineEthylamine->ProductRedAgentNaBH4 / H2RedAgent->Product

Figure 1: Comparison of the Hydrolytic (Solid Blue) and Reductive Amination (Dashed Red) synthetic pathways.

Experimental Protocol: Acid Hydrolysis of N-Ethyl-2-pyrrolidone

This protocol yields high-purity product suitable for biological screening.

Reagents:

  • N-Ethyl-2-pyrrolidone (NEP) [Reagent Grade]

  • Hydrochloric Acid (6M)

  • Acetone (for precipitation)

Step-by-Step Methodology:

  • Reflux: Charge a round-bottom flask with N-Ethyl-2-pyrrolidone (10.0 g, 88.4 mmol) and 6M HCl (30 mL).

  • Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring for 6–8 hours. Monitor consumption of NEP by TLC (System: MeOH/DCM 1:9; NEP stains with KMnO4).

  • Concentration: Cool the reaction mixture to room temperature. Remove water and excess HCl under reduced pressure (rotary evaporator) at 60°C to yield a viscous oil or semi-solid.

  • Crystallization: Dissolve the residue in a minimum amount of hot ethanol (~10 mL). Slowly add cold acetone (50 mL) while stirring to induce precipitation.

  • Isolation: Filter the white precipitate under vacuum. Wash the filter cake with cold acetone (2 x 20 mL) to remove unreacted organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Expected Yield: 85–92%

    • Validation: Check melting point (Target: >120°C, dec) and Chloride content (titration).

Analytical Characterization (Self-Validating Systems)[1]

To ensure scientific integrity, the identity of the compound must be cross-verified using NMR and IR spectroscopy.

1H NMR Interpretation (D2O, 400 MHz)

The spectrum should display distinct signals for the ethyl group and the butyric acid backbone.

Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Logic
1.25Triplet (

Hz)
3H

Terminal methyl of ethyl group.
1.88Quintet2H

Central methylene of GABA chain.
2.42Triplet2H

Methylene alpha to carboxylic acid.
3.00Triplet2H

Methylene alpha to amine.
3.05Quartet (

Hz)
2H

Methylene of ethyl group (deshielded by N).
Infrared (IR) Spectroscopy[1]
  • Broad Band (2800–3200 cm⁻¹): O-H stretch (carboxylic acid) overlapping with N-H stretch (ammonium salt).

  • Strong Peak (1700–1730 cm⁻¹): C=O stretch (carboxylic acid).

  • Medium Peak (~1580 cm⁻¹): N-H bending.

Biological & Pharmaceutical Applications[1][7][8][9]

4-(Ethylamino)butanoic acid hydrochloride serves as a specialized probe in GABAergic research. While GABA itself does not cross the blood-brain barrier (BBB) effectively, N-alkylation modifies the transport kinetics.

Mechanism of Action Logic[1]
  • GABA Transporter (GAT) Interaction: N-substituted GABA analogs often act as substrates or inhibitors for GAT-1 and GAT-3. The ethyl group provides steric bulk that may reduce affinity compared to GABA but increases lipophilicity.

  • Receptor Selectivity: Unlike Gabapentin (which targets

    
     subunits of calcium channels), N-ethyl GABA retains the linear backbone required for GABA-B receptor recognition, though with altered potency.
    
  • Prodrug Design: The compound is used as a linker in "Soft Drug" design, where the ethyl-amine linkage is cleaved enzymatically to release active GABA in situ.

Biological Workflow Visualization

BioActivityCompoundN-Ethyl-GABA HCl(Exogenous Ligand)BBBBlood-Brain BarrierCompound->BBBEnhanced Lipophilicity(vs GABA)GATGABA Transporters(GAT-1/GAT-3)Compound->GATCompeditive Inhibition(Potential)ReceptorsGABA Receptors(GABA-B Selectivity)Compound->ReceptorsAgonist/AntagonistActivity

Figure 2: Potential pharmacological interactions of N-Ethyl-GABA.

Handling, Stability, and Safety (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or tightly sealed container under inert gas (Argon/Nitrogen) if possible.

    • Stability: Stable under acidic conditions. Avoid strong bases which will deprotonate the ammonium salt, potentially leading to intramolecular cyclization back to N-ethyl-2-pyrrolidone (lactamization) under dehydrating conditions.

References

  • PubChem. (n.d.). Compound Summary: 4-(ethylamino)butanoic acid hydrochloride.[1] National Library of Medicine. Retrieved from [Link]

  • European Patent Office. (1987). EP0225311A2: 4-Amino butanoic-acid derivatives, their preparation and their use. (Demonstrates use of 4-amino butanoic derivatives as intermediates). Retrieved from

Technical Guide: Structural and Pharmacological Analysis of 4-(Ethylamino)butyric Acid HCl vs. GABA

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Ethylamino)butyric acid HCl vs. Gamma-Aminobutyric Acid (GABA) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous technical comparison between the endogenous neurotransmitter Gamma-aminobutyric acid (GABA) and its N-substituted analog, 4-(Ethylamino)butyric acid HCl (also known as N-ethyl-GABA).

While GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), its therapeutic utility is limited by poor Blood-Brain Barrier (BBB) permeability and rapid metabolic degradation. 4-(Ethylamino)butyric acid represents a structural modification designed to probe the Structure-Activity Relationships (SAR) of the GABAergic system. This guide analyzes the trade-offs introduced by the N-ethyl group: enhanced lipophilicity versus reduced receptor affinity due to steric hindrance at the orthosteric binding site.

Structural & Physicochemical Analysis[1][2][3]

The core difference lies in the amine terminus. GABA possesses a primary amine, essential for tight binding within the aromatic cage of the GABA receptor. 4-(Ethylamino)butyric acid introduces an ethyl group, converting the primary amine to a secondary amine.

Comparative Metrics
FeatureGamma-Aminobutyric Acid (GABA)4-(Ethylamino)butyric Acid HCl
Formula


Molecular Weight 103.12 g/mol 167.63 g/mol (salt) / 131.17 (free base)
Amine Type Primary (

)
Secondary (

)
LogP (Predicted) -2.3 (Highly Hydrophilic)~ -1.5 (Increased Lipophilicity)
pKa (Amine) ~10.4~10.6 (Slightly more basic)
BBB Permeability Negligible (requires transport)Low-Moderate (passive diffusion enhanced)
CAS Number 56-12-235541-72-9 (Free base)
Structural Visualization

The following diagram illustrates the steric expansion introduced by the ethyl tail.

Structures cluster_legend Key Structural Impact GABA GABA (Primary Amine) H2N - (CH2)3 - COOH NEthyl 4-(Ethylamino)butyric Acid (Secondary Amine) Et-NH - (CH2)3 - COOH GABA->NEthyl + Ethyl Group (Increases Steric Bulk) Desc Ethyl group disrupts cation-pi interactions at receptor site

Figure 1: Structural comparison highlighting the N-ethyl substitution.[1]

Pharmacology & Mechanism of Action[2][5]

The pharmacological profile of 4-(Ethylamino)butyric acid is defined by the conflict between improved bioavailability and reduced receptor recognition.

GABA-A Receptor Affinity (Orthosteric Site)

The GABA-A receptor binding pocket (located at the


 interface) relies on a "cation-

" interaction between the positively charged primary amine of GABA and aromatic residues (Tyrosine, Phenylalanine) in the receptor loop C.
  • GABA: The primary amine fits precisely into the aromatic cage.

  • 4-(Ethylamino)butyric acid: The N-ethyl group creates steric clash. Research indicates that N-monoalkylation (methyl, ethyl) significantly reduces affinity for the GABA-A receptor compared to the parent compound. The ethyl group is too bulky to be accommodated without distorting the binding pocket, leading to a high

    
     (low affinity).
    
GABA Transporters (GAT)

GABA transporters (GAT-1, GAT-2, GAT-3, BGT-1) are less sensitive to N-substitution than the receptors.

  • Substrate Potential: 4-(Ethylamino)butyric acid can act as a weak substrate for certain GAT isoforms. This means it may be transported into neurons/glia, potentially competing with GABA for reuptake, though with lower potency than specific inhibitors like Tiagabine.

  • Experimental Utility: It is often used in transport assays to differentiate between transport mechanisms that strictly require primary amines versus those tolerating secondary amines.

Blood-Brain Barrier (BBB) Penetration

GABA is zwitterionic at physiological pH and does not cross the BBB effectively.

  • Mechanism: The ethyl group increases the lipophilicity (LogP), theoretically improving passive diffusion across the endothelial membranes of the BBB. However, without a specific carrier, this increase is often insufficient for therapeutic levels, which is why more complex analogs (e.g., Gabapentin, Phenibut) or prodrugs (Picamilon) are preferred for clinical use.

Pharmacology Compound 4-(Ethylamino)butyric Acid GABAA GABA-A Receptor (Orthosteric Site) Compound->GABAA Reduced Affinity (Steric Hindrance) GAT GABA Transporters (GAT1-4) Compound->GAT Weak Substrate/Inhibitor (Competitive) BBB Blood-Brain Barrier (Membrane) Compound->BBB Enhanced Permeability (Higher LogP) Outcome1 Low Direct Inhibition GABAA->Outcome1 Outcome2 Modulates GABA Levels GAT->Outcome2 Outcome3 Potential CNS Entry BBB->Outcome3

Figure 2: Pharmacological interaction map showing reduced receptor binding but enhanced transport potential.

Synthesis Pathways[6]

For research purposes, 4-(Ethylamino)butyric acid is typically synthesized via the hydrolysis of lactam precursors rather than direct alkylation of GABA (which leads to poly-alkylation).

Primary Route: Hydrolysis of N-Ethyl-2-pyrrolidone

This is the standard industrial and laboratory method, yielding high purity.

  • Precursor: N-Ethyl-2-pyrrolidone (CAS 2687-91-4).

  • Reagent: Concentrated HCl (acidic hydrolysis) or NaOH (alkaline hydrolysis followed by acidification).

  • Reaction: Ring opening of the lactam.

  • Product: 4-(Ethylamino)butyric acid HCl.

Protocol (Acidic Hydrolysis)
  • Step 1: Dissolve N-Ethyl-2-pyrrolidone (1 eq) in 6M HCl (5 eq).

  • Step 2: Reflux at 100°C for 6–12 hours. Monitor via TLC (disappearance of starting material).

  • Step 3: Concentrate the solution under reduced pressure to remove excess HCl and water.

  • Step 4: Recrystallize the residue (typically from ethanol/ether) to obtain the hygroscopic HCl salt.

Synthesis Start N-Ethyl-2-pyrrolidone (Lactam Ring) Reagent HCl / Reflux (Hydrolysis) Start->Reagent End 4-(Ethylamino)butyric acid HCl (Linear Chain) Reagent->End Ring Opening

Figure 3: Synthesis pathway via lactam hydrolysis.

Experimental Protocols for Validation

To validate the activity of 4-(Ethylamino)butyric acid in a research setting, the following assays are recommended.

Radioligand Binding Assay (GABA-A)

Objective: Determine the affinity (


) of the ethyl analog relative to GABA.
  • Membrane Prep: Rat cortical synaptic membranes.

  • Radioligand:

    
    -GABA (agonist site) or 
    
    
    
    -Muscimol.
  • Displacement: Incubate membranes with radioligand (5 nM) and increasing concentrations of 4-(Ethylamino)butyric acid (

    
     to 
    
    
    
    M).
  • Incubation: 30 min at 4°C (to prevent uptake/metabolism).

  • Filtration: Rapid filtration through GF/B filters.

  • Analysis: Plot % bound vs. log[concentration] to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result:

      
       for N-ethyl-GABA will be significantly higher (lower affinity) than GABA (
      
      
      
      nM).
GABA Uptake Assay (Synaptosomes)

Objective: Assess if the compound is a substrate for GAT.

  • Preparation: Crude synaptosomal P2 fraction from rat brain.

  • Tracer:

    
    -GABA.
    
  • Method: Pre-incubate synaptosomes with 4-(Ethylamino)butyric acid (10-100

    
    M) for 10 min.
    
  • Initiation: Add

    
    -GABA and incubate for 3-5 min at 30°C.
    
  • Termination: Rapid filtration or centrifugation.

  • Interpretation: If the compound inhibits

    
    -GABA uptake, it interacts with the transporter. Competitive inhibition suggests it is likely a substrate.
    

References

  • PubChem. (2025). 4-(Methylamino)butyric acid hydrochloride (Analogous Structure Data). National Library of Medicine.

  • Jones, M. V., et al. (1998). Defining Affinity with the GABAA Receptor.[2][3] Journal of Neuroscience.

  • Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors.[4] Current Medicinal Chemistry. (Context on N-substituted GABA analogs as transport substrates).

  • ChemicalBook. (2025). Synthesis of 4-aminobutyric acid derivatives.[5]

  • Frontiers in Cellular Neuroscience. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1.[4]

Sources

An In-depth Technical Guide to the Biological Activity of N-ethyl-γ-aminobutyric acid (N-ethyl GABA)

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The direct biological investigation of N-ethyl-γ-aminobutyric acid (N-ethyl GABA) is an emerging area, with a limited volume of published data specifically characterizing this molecule. This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive framework for the anticipated biological activities of N-ethyl GABA, based on the well-established principles of GABAergic pharmacology and the observed effects of N-alkylation on related GABA analogs. Secondly, and most critically, it offers a detailed roadmap of the essential experimental protocols and methodologies required to rigorously define the biological and pharmacological profile of N-ethyl GABA. This document is designed to be a practical and scientifically grounded resource for researchers embarking on the characterization of this and other novel GABA derivatives.

Introduction: The Rationale for GABA Derivatization

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mature mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] Its primary function is to counterbalance neuronal excitation, thereby maintaining the delicate equilibrium necessary for normal brain function.[3][4] Dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and sleep disturbances.[3]

Despite its central role, the therapeutic utility of GABA itself is limited by its poor ability to cross the blood-brain barrier.[5] This has driven extensive research into the development of GABA analogs and derivatives with improved pharmacokinetic properties and potentially enhanced or more selective pharmacological effects.[6] N-alkylation is a common medicinal chemistry strategy to modulate the physicochemical properties of a parent molecule, such as lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The addition of an ethyl group to the primary amine of GABA to form N-ethyl GABA represents a rational approach to potentially enhance its CNS penetration and modulate its activity at GABA receptors and transporters.

This guide will delineate the expected biological activities of N-ethyl GABA and provide detailed protocols for their empirical validation.

Molecular Profile and Synthesis

Chemical Structure
  • IUPAC Name: 4-(ethylamino)butanoic acid

  • Molecular Formula: C6H13NO2

  • Molecular Weight: 131.17 g/mol

Proposed Synthesis of N-ethyl GABA

While a specific, optimized synthesis for N-ethyl GABA is not widely published, a common and effective method for the N-alkylation of amino acids is reductive amination. The following protocol is a proposed synthetic route based on established chemical principles.

Principle: This synthesis involves the reaction of a GABA precursor, such as a protected form of succinic semialdehyde or a suitable GABA ester, with ethylamine in the presence of a reducing agent.

Experimental Protocol: Reductive Amination for N-ethyl GABA Synthesis

  • Protection of the Carboxylic Acid: To prevent unwanted side reactions, the carboxylic acid group of GABA should be protected, typically as an ethyl or tert-butyl ester. For example, GABA can be converted to ethyl 4-aminobutanoate.

  • Schiff Base Formation: The protected GABA is then reacted with ethylamine to form a Schiff base (an imine). This reaction is typically carried out in a suitable organic solvent, such as methanol or ethanol.

  • Reduction: The resulting imine is then reduced to the secondary amine, N-ethyl GABA ethyl ester, using a mild reducing agent like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).

  • Deprotection: The final step is the hydrolysis of the ester group to yield the free carboxylic acid, N-ethyl GABA. This is typically achieved by treatment with an acid or a base, followed by neutralization.

  • Purification: The final product should be purified using techniques such as recrystallization or column chromatography and its identity and purity confirmed by analytical methods like NMR spectroscopy and mass spectrometry.

Anticipated Biological Activity and Mechanisms of Action

The biological activity of N-ethyl GABA is predicted to be centered on its interaction with the components of the GABAergic system, namely GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs).

Interaction with GABA-A Receptors

GABA-A receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission by increasing chloride ion conductance into the neuron, leading to hyperpolarization of the cell membrane.[7][8]

Hypothesized Activity: N-ethyl GABA may act as an agonist at GABA-A receptors. The N-ethyl group could influence its binding affinity and efficacy compared to GABA. It is plausible that the increased lipophilicity could alter its interaction with the binding pocket.

Experimental Validation: Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[9]

  • Objective: To determine the binding affinity (Ki) of N-ethyl GABA for the GABA-A receptor.

  • Materials:

    • Rat brain membrane preparations (e.g., from cortex or hippocampus)

    • [3H]muscimol (a high-affinity GABA-A receptor agonist) or [3H]SR 95531 (a competitive antagonist)

    • N-ethyl GABA

    • Unlabeled GABA (for defining non-specific binding)

    • Incubation buffer (e.g., Tris-HCl)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare a series of dilutions of N-ethyl GABA.

    • In a multi-well plate, incubate the brain membrane preparation with a fixed concentration of the radioligand and varying concentrations of N-ethyl GABA.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled GABA).

    • After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of N-ethyl GABA and determine the IC50 (the concentration of N-ethyl GABA that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Interaction with GABA-B Receptors

GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects through the modulation of calcium and potassium channels.[10][11]

Hypothesized Activity: N-ethyl GABA may also exhibit activity at GABA-B receptors, though the structure-activity relationships for N-alkylation at this receptor are less predictable without empirical data.

Experimental Validation: Radioligand Binding Assay for GABA-B Receptors

  • Objective: To determine the binding affinity (Ki) of N-ethyl GABA for the GABA-B receptor.

  • Materials:

    • Rat brain membrane preparations

    • [3H]GABA (in the presence of a GABA-A receptor antagonist like isoguvacine to isolate GABA-B binding) or a specific GABA-B radioligand like [3H]CGP54626.

    • N-ethyl GABA

    • Unlabeled baclofen (a selective GABA-B agonist for defining non-specific binding)

  • Procedure: The procedure is analogous to the GABA-A receptor binding assay, with the appropriate choice of radioligand and displacer.

Electrophysiological Characterization

Electrophysiology provides a functional measure of a compound's effect on neuronal activity.

Hypothesized Activity: If N-ethyl GABA is a GABA receptor agonist, it should mimic the effects of GABA, causing neuronal hyperpolarization and a decrease in neuronal firing.

Experimental Validation: Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To characterize the functional effects of N-ethyl GABA on individual neurons and determine if it acts as an agonist, antagonist, or modulator at GABA-A receptors.

  • Preparation:

    • Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

    • Artificial cerebrospinal fluid (aCSF).

    • Patch pipettes filled with an appropriate internal solution.

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a neuron.

    • In voltage-clamp mode, hold the neuron at a potential where GABA-A receptor-mediated currents can be observed (e.g., -60 mV).

    • Apply GABA at its EC50 concentration to elicit a baseline current.

    • Apply varying concentrations of N-ethyl GABA to the neuron and record the resulting current. An inward chloride current (at this holding potential) would indicate agonism.

    • To test for antagonism, co-apply N-ethyl GABA with GABA and observe any reduction in the GABA-elicited current.

    • To test for allosteric modulation, apply a low concentration of N-ethyl GABA in the presence of GABA to see if it potentiates or inhibits the GABA response.

Interaction with GABA Transporters (GATs)

GATs are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its action.[12][13] Inhibition of GATs can prolong the presence of GABA in the synapse, enhancing inhibitory neurotransmission.[14]

Hypothesized Activity: The structural similarity of N-ethyl GABA to GABA suggests it may be a substrate for or an inhibitor of one or more of the GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1).

Experimental Validation: [3H]GABA Uptake Assay

  • Objective: To determine if N-ethyl GABA inhibits GABA uptake by GATs.

  • Materials:

    • HEK-293 cells stably expressing one of the murine or human GAT subtypes (mGAT1-4 or hGAT1-4).

    • [3H]GABA.

    • N-ethyl GABA.

    • Known GAT inhibitors (e.g., tiagabine for GAT1) as positive controls.

  • Procedure:

    • Plate the GAT-expressing cells in a multi-well plate.

    • Pre-incubate the cells with varying concentrations of N-ethyl GABA or a control inhibitor.

    • Add a fixed concentration of [3H]GABA to initiate the uptake reaction.

    • After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition of [3H]GABA uptake at each concentration of N-ethyl GABA and determine the IC50 value.

In Vivo Pharmacological Profile

In vivo studies are essential to determine the overall effect of N-ethyl GABA on the CNS and its potential therapeutic applications.

Anticonvulsant Activity

Given that many GABAergic compounds exhibit anticonvulsant properties, this is a key area of investigation for N-ethyl GABA.[6]

Experimental Validation: Pentylenetetrazol (PTZ)-Induced Seizure Model

  • Objective: To assess the ability of N-ethyl GABA to protect against chemically-induced seizures.

  • Animals: Mice or rats.

  • Procedure:

    • Administer varying doses of N-ethyl GABA (e.g., via intraperitoneal injection) to different groups of animals.

    • After a predetermined time for drug absorption and distribution, administer a convulsant dose of PTZ.

    • Observe the animals for the onset and severity of seizures (e.g., using a Racine scale).

    • Record the latency to the first seizure and the percentage of animals in each group that are protected from tonic-clonic seizures.

    • Determine the ED50 (the dose that protects 50% of the animals).

Anxiolytic Activity

Enhanced GABAergic neurotransmission is a well-established mechanism for anxiolysis.

Experimental Validation: Elevated Plus Maze (EPM) Test

  • Objective: To evaluate the anxiolytic-like effects of N-ethyl GABA.

  • Apparatus: A plus-shaped maze raised off the floor with two open arms and two closed arms.

  • Procedure:

    • Administer varying doses of N-ethyl GABA to different groups of animals.

    • Place each animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

    • Record the time spent in the open arms and the number of entries into the open and closed arms.

    • An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Data Presentation and Visualization

Tabular Summary of Key Pharmacological Parameters
ParameterReceptor/TransporterValue
Binding Affinity (Ki) GABA-ATo be determined
GABA-BTo be determined
Functional Activity (EC50/IC50) GABA-A (Agonism)To be determined
GABA-A (Antagonism)To be determined
GABA Uptake Inhibition (IC50) GAT1To be determined
GAT2To be determined
GAT3To be determined
BGT1To be determined
In Vivo Efficacy (ED50) Anticonvulsant (PTZ)To be determined
Anxiolytic (EPM)To be determined
Visualizing the GABAergic Synapse and N-ethyl GABA's Potential Sites of Action

GABA_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_glia Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_vesicle GABA GAD->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT1 GABA_A GABA-A Receptor (Ion Channel) Cl_channel Cl- Influx GABA_A->Cl_channel GABA_B GABA-B Receptor (GPCR) GAT_glia GAT1/GAT3 GABA_synapse->GAT1_pre Reuptake GABA_synapse->GABA_A Binds GABA_synapse->GABA_B Binds GABA_synapse->GAT_glia Reuptake NEthylGABA N-ethyl GABA (Hypothesized Actions) NEthylGABA->GAT1_pre ? Inhibitor NEthylGABA->GABA_A ? Agonist NEthylGABA->GABA_B ? Agonist NEthylGABA->GAT_glia ? Inhibitor

Caption: Potential interaction sites of N-ethyl GABA within the GABAergic synapse.

Workflow for Characterizing a Novel GABA Derivative

Characterization_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Lead Optimization synthesis Synthesis & Purification binding Receptor Binding Assays (GABA-A, GABA-B) synthesis->binding uptake GABA Transporter Uptake Assays (GAT1-4) synthesis->uptake electro Electrophysiology (Patch-Clamp) binding->electro uptake->electro pk Pharmacokinetics (ADME) electro->pk anticonvulsant Anticonvulsant Models (e.g., PTZ) pk->anticonvulsant anxiolytic Anxiolytic Models (e.g., EPM) pk->anxiolytic sar Structure-Activity Relationship (SAR) anticonvulsant->sar anxiolytic->sar lead_opt Lead Optimization sar->lead_opt

Caption: A streamlined workflow for the comprehensive biological characterization of N-ethyl GABA.

Conclusion and Future Directions

The N-ethyl derivative of GABA stands as a promising, yet underexplored, molecule in the landscape of GABAergic modulators. Based on established structure-activity relationships of related compounds, N-ethyl GABA is hypothesized to interact with GABA receptors and transporters, potentially offering a modified pharmacokinetic and pharmacodynamic profile compared to its parent molecule. Its increased lipophilicity may enhance its ability to cross the blood-brain barrier, a critical hurdle for the therapeutic application of GABAergic compounds.

The immediate future for N-ethyl GABA research lies in the systematic application of the in vitro and in vivo methodologies detailed in this guide. Determining its precise affinity and functional activity at GABA receptor subtypes and transporter isoforms will be paramount in elucidating its mechanism of action. Should these initial studies reveal a favorable profile, such as potent anticonvulsant or anxiolytic effects with a good safety margin, further investigation into its pharmacokinetics, metabolism, and potential for therapeutic development would be warranted. The exploration of N-ethyl GABA and other simple GABA derivatives holds the potential to yield novel therapeutic agents for a range of neurological and psychiatric disorders.

References

  • GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • De Sarro, G., Cecchetti, V., Fravolini, A., Nardi, D., & Fulle, I. (2009). Anticonvulsant activity of new GABA prodrugs. PubMed. [Link]

  • Stone, T. W., & Moser, P. C. (2006). N-ethylmaleimide increases release probability at GABAergic synapses in layer I of the mouse visual cortex. PubMed. [Link]

  • Wikipedia contributors. (2024). GABA. Wikipedia. [Link]

  • Wang, Y., Li, Y., Zhang, J., & Li, Y. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. [Link]

  • Falch, E., & Krogsgaard-Larsen, P. (n.d.). Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. ResearchGate. [Link]

  • Liu, H. X., Yuan, J. N., Tian, Q. Q., Ji, N., & He, W. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]

  • Wermuth, C. G., Bourguignon, J. J., Schlewer, G., Gies, J. P., Schoenfelder, A., Melikian, A., Bouchet, M. J., Chantreux, D., Molimard, J. C., & Heulme, M. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. PubMed. [Link]

  • Rahbek-Nielsen, H., & Clausen, R. P. (2015). Structure activity relationship of selective GABA uptake inhibitors. PubMed. [Link]

  • Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. (CHEMBL3396951). (n.d.). ChEMBL. Retrieved from [Link]

  • Wikipedia contributors. (2024). GABAA receptor. Wikipedia. [Link]

  • Jäger, A. K., & Saaby, L. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. [Link]

  • Li, J., Zhang, C., & Liu, J. (2015). Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. PMC. [Link]

  • Wijesinghe, D. S., & Rajapakse, N. (2016). γ-Aminobutyric Acid Is Synthesized and Released by the Endothelium: Potential Implications. AHA Journals. [Link]

  • Andersen, K. E., & Sørensen, P. O. (n.d.). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5. Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Scilit. [Link]

  • Anticonvulsant actions of the putative gamma-aminobutyric acid (GABA)-mimetic, ethylenediamine. (n.d.). PMC. Retrieved from [Link]

  • GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Jones, M. V., & Westbrook, G. L. (n.d.). Defining Affinity with the GABAA Receptor. PMC. Retrieved from [Link]

  • Enna, S. J. (n.d.). Characterization of GABA Receptors. PMC. [Link]

  • Biochemistry and binding assay a, FSEC of GABAA receptor with and... (n.d.). ResearchGate. Retrieved from [Link]

  • Wikipedia contributors. (2024). GABAB receptor. Wikipedia. [Link]

  • Baur, R., & Sigel, E. (n.d.). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers. [Link]

  • The GABAB Receptor—Structure, Ligand Binding and Drug Development. (n.d.). PMC. [Link]

  • Anxiolytic-like Effects of the Positive GABAB Receptor Modulator GS39783 Correlate with Mice's Individual Basal Anxiety and Stress Reactivity. (2022). PMC. [Link]

  • Anticonvulsant activity of intracerebroventricularly administered glial GABA uptake inhibitors and other GABAmimetics in chemical seizure models. (n.d.). Penn State Research Database. Retrieved from [Link]

  • File, S. E. (n.d.). GABA and the behavioral effects of anxiolytic drugs. PubMed. [Link]

  • Ki Summary. (2025). BindingDB. Retrieved from [Link]

  • Nassiri Koopaei, M., Moghimirad, P., Saeedian Moghadam, E., Nassiri Koopaei, N., Amanlou, M., Akbarzadeh, T., Sharifzadeh, M., & Amini, M. (2025). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Brieflands. [Link]

  • Muñoz, A., & Paillaman, M. (2025). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. MDPI. [Link]

  • Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. (2022). Cleveland Clinic. Retrieved from [Link]

  • Ways of modulating GABA transporters to treat neurological disease. (2024). Taylor & Francis Online. [Link]

  • Chiba, H., & Oka, Y. (n.d.). Excitatory Action of GABA in the Terminal Nerve Gonadotropin-Releasing Hormone Neurons. Journal of Neurophysiology. [Link]

  • Wikipedia contributors. (2024). GABA transporter. Wikipedia. [Link]

  • Al-Abdullah, N. H., & El-Sherbeny, M. A. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. MDPI. [Link]

  • An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. (2025). Retrieved from [Link]

  • The emerging role of GABA as a transport regulator and physiological signal. (n.d.). PMC. [Link]

  • Roberts, E. (n.d.). GABA--the quintessential neurotransmitter: electroneutrality, fidelity, specificity, and a model for the ligand binding site of GABAA receptors. PubMed. [Link]

  • A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. (n.d.). PubMed. [Link]

  • Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. (2024). PMC. [Link]

  • GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones. (2012). Frontiers. [Link]

  • Non-monotonic effects of GABAergic synaptic inputs on neuronal firing. (n.d.). Research journals. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Aqueous and Ethanolic Solubility of 4-(Ethylamino)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Abstract

Solubility is a critical physicochemical parameter in drug development, influencing bioavailability, formulation, and routes of administration. This guide provides a detailed analysis of the expected solubility of 4-(Ethylamino)butanoic acid hydrochloride, a derivative of γ-aminobutyric acid (GABA), in two common polar protic solvents: water and ethanol. While specific experimental solubility data for this compound is not extensively documented in public literature, this paper will, from a Senior Application Scientist's perspective, elucidate the foundational chemical principles governing its solubility. We will explore the interplay of molecular structure, solvent properties, and thermodynamics. Furthermore, this guide furnishes a comprehensive, field-proven experimental protocol for determining the equilibrium solubility of this and similar active pharmaceutical ingredients (APIs), ensuring a self-validating and reproducible methodology.

Introduction: The Critical Role of Solubility in Preclinical Research

In the landscape of drug discovery and development, the characterization of an API's solubility is a cornerstone of its preclinical evaluation. The ability of a compound to dissolve in a given solvent system dictates its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers and drug development professionals, understanding the solubility of a molecule like 4-(Ethylamino)butanoic acid hydrochloride is paramount. This compound, as a hydrochloride salt of an amino acid derivative, possesses distinct structural features that determine its behavior in different solvents. This guide will compare its expected solubility in water—the universal biological solvent—and ethanol, a common co-solvent in formulations and a less polar comparator.

Physicochemical Properties of 4-(Ethylamino)butanoic Acid Hydrochloride

To understand solubility, one must first understand the molecule .

PropertyValueSource(s)
CAS Number 208402-95-3[1][2][3][4][5]
Molecular Formula C₆H₁₄ClNO₂[1][2]
Molecular Weight 167.63 g/mol [1][2]
Structure 4-(Ethylamino)butanoic acid, hydrochloride salt[1][2]
Predicted logP 0.8825[1]

The structure reveals a short alkyl chain (ethyl group) attached to the nitrogen of a four-carbon carboxylic acid. Crucially, it is supplied as a hydrochloride salt. This means the typically basic amino group is protonated (R-NH₂⁺-), and this ionic charge is balanced by a chloride anion (Cl⁻). This salt form dramatically influences its physical properties compared to the freebase.

Comparative Solubility Analysis: Water vs. Ethanol

While precise, publicly available quantitative data for 4-(Ethylamino)butanoic acid hydrochloride is scarce, a strong qualitative and semi-quantitative prediction can be made based on established chemical principles. It is overwhelmingly expected that 4-(Ethylamino)butanoic acid hydrochloride will exhibit significantly higher solubility in water than in ethanol.

The Rationale: "Like Dissolves Like"

The primary driver for this difference is the polarity of the solute and the solvents.

  • Water (H₂O): A highly polar protic solvent with a high dielectric constant. It is an excellent solvent for ionic compounds (salts) and polar molecules capable of hydrogen bonding.

  • Ethanol (C₂H₅OH): A polar protic solvent, but significantly less polar than water. Its two-carbon alkyl chain imparts a degree of non-polar character.

  • 4-(Ethylamino)butanoic Acid Hydrochloride: As a salt, this molecule is highly polar and ionic. The protonated amine and the carboxylic acid group are both capable of extensive hydrogen bonding.

The dissolution process is governed by the thermodynamics of breaking the solute's crystal lattice and the solvent's intermolecular forces to form new, stable solute-solvent interactions.[4]

G

In Water: The strong ion-dipole interactions formed between water molecules and the charged ends of the solute release a significant amount of energy (enthalpy of hydration). This energy effectively compensates for the energy required to break the strong ionic bonds of the crystal lattice. The result is a thermodynamically favorable process, leading to high solubility. Amino acids are generally very soluble in water for this reason.[6]

In Ethanol: Ethanol's lower polarity and bulkier ethyl group result in weaker ion-dipole interactions with the salt. The energy released upon solvation is insufficient to overcome the high lattice energy of the ionic solid. Furthermore, the non-polar character of the ethyl and butyl chains of the solute and solvent, respectively, contributes to a less favorable interaction. Consequently, solubility is expected to be limited. Studies on similar amino acids consistently show that solubility decreases as the concentration of ethanol in water-ethanol mixtures increases.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain definitive quantitative data, the following robust protocol, based on the well-established "shake-flask" method, is recommended.[7] This method is considered the gold standard for determining equilibrium solubility.

Materials and Equipment
  • 4-(Ethylamino)butanoic acid hydrochloride (API)

  • Deionized water (Type 1)

  • Absolute Ethanol (≥99.5%)

  • Analytical balance (4 decimal places)

  • Thermostatic orbital shaker or water bath

  • Calibrated thermometer

  • 20 mL glass scintillation vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method (e.g., HPLC-UV, LC-MS) to quantify the API

Step-by-Step Methodology
  • Preparation: Label vials for each solvent (water and ethanol) and for each time point, in triplicate. Set the thermostatic shaker to the desired temperature (e.g., 25 °C or 37 °C).

  • Addition of API: Add an excess amount of the API to each vial to ensure that a saturated solution is formed. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be ~50 mg of API into 5 mL of solvent.

  • Equilibration: Place the vials in the thermostatic shaker and begin agitation at a constant speed (e.g., 150 rpm). The goal is to allow the system to reach equilibrium.

  • Sampling: At predetermined time points (e.g., 4, 8, 24, 48, and 72 hours), remove the vials from the shaker. Allow the undissolved solid to settle for 30 minutes in the temperature-controlled environment.

  • Separation of Solid and Liquid Phases: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter into a clean analysis vial. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and then sample the supernatant. This step is critical to ensure no solid particles are carried over.

  • Analysis: Quantify the concentration of the API in the filtrate/supernatant using the validated analytical method. Dilution may be necessary to bring the concentration within the linear range of the assay.

  • Determination of Equilibrium: Plot the measured concentration against time. Equilibrium is reached when consecutive time points show no significant change in concentration (e.g., <5% difference). The concentration at this plateau is the equilibrium solubility.

G start Start: Add Excess API to Solvent shake Agitate at Constant Temp (T) start->shake settle Settle / Centrifuge shake->settle At time points (4, 8, 24, 48h...) filter Filter Supernatant (0.22 µm) settle->filter analyze Quantify Concentration (e.g., HPLC) filter->analyze check Equilibrium Reached? analyze->check check->shake No end Report Solubility check->end Yes

Conclusion and Future Directions

Based on fundamental physicochemical principles, 4-(Ethylamino)butanoic acid hydrochloride is expected to be highly soluble in water and poorly soluble in ethanol . The ionic nature of the hydrochloride salt and the high polarity of water create a thermodynamically favorable dissolution process, which is not replicated in the less polar ethanolic environment.

For drug development professionals, this disparity is a critical piece of information. The high aqueous solubility suggests good potential for dissolution in the gastrointestinal tract and suitability for aqueous-based parenteral formulations. The lower ethanol solubility must be considered when developing formulations that may include it as a co-solvent, as it could limit the maximum achievable concentration.

It is strongly recommended that the experimental protocol detailed in this guide be performed to establish definitive quantitative solubility values. This empirical data is indispensable for accurate formulation development, pharmacokinetic modeling, and successful progression of any drug candidate through the development pipeline.

References

  • MilliporeSigma. 4-(Ethylamino)butanoic acid hydrochloride. [Link]

  • WebAssign. Thermodynamics of Salt Dissolution. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Expert Committee on Specifications for Pharmaceutical Preparations Fifty-third report.[Link]

  • Chemistry LibreTexts. (2022). Amino Acid Properties. [Link]

Sources

Advanced Synthesis Strategies for 4-(Ethylamino)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 4-(ethylamino)butanoic acid (N-ethyl GABA) presents a classic chemoselective challenge in organic synthesis: mono-alkylation of a primary amine in the presence of a carboxylic acid.

Direct alkylation using ethyl halides (Et-X) is chemically unsound for high-purity applications due to the "Polyalkylation Principle"—the secondary amine product is often more nucleophilic than the primary amine starting material, leading to significant formation of diethyl and quaternary ammonium byproducts. Furthermore, GABA exists as a zwitterion in neutral media, creating solubility issues in the organic solvents typically required for controlled alkylation.

This guide details two field-proven pathways to bypass these limitations:

  • The Ester-Mediated Route (Recommended): Temporarily masking the carboxylic acid to improve solubility and purification profiles, utilizing Sodium Triacetoxyborohydride (STAB).

  • The Direct Aqueous Route: A "green" chemistry approach utilizing Sodium Cyanoborohydride (

    
    ) in aqueous media, requiring specialized ion-exchange purification.
    

Pathway A: Ester-Mediated Reductive Amination (The "Gold Standard")

This pathway is the most robust for research and drug development contexts. By converting GABA to its ethyl ester, we solubilize the molecule in Dichloroethane (DCE) or Dichloromethane (DCM), allowing for precise stoichiometric control and easy monitoring.

Phase 1: Carboxyl Protection (Esterification)

Objective: Convert zwitterionic GABA into GABA-Ethyl Ester Hydrochloride to enable organic solubility.

  • Reagents: GABA (1.0 eq), Thionyl Chloride (

    
    , 1.5 eq), Anhydrous Ethanol.
    
  • Mechanism: Acid-catalyzed Fischer esterification.

Protocol:

  • Chill anhydrous ethanol (0.5 M concentration relative to GABA) to 0°C in an ice bath.

  • Add

    
     dropwise over 20 minutes. (Caution: Exothermic, releases 
    
    
    
    /
    
    
    gas).
  • Add GABA solid in portions.

  • Reflux for 3 hours. Monitor via TLC (System: n-Butanol/AcOH/H2O 4:1:1; Stain: Ninhydrin).

  • Concentrate in vacuo to yield GABA-OEt·HCl as a white hygroscopic solid.

  • Validation:

    
     NMR (
    
    
    
    ) should show a triplet/quartet characteristic of the ethyl ester and loss of the zwitterionic character.
Phase 2: Reductive Amination (The Critical Step)

Objective: Selective mono-ethylation using STAB. STAB is preferred over


 here because it is less toxic and allows for "indirect" reductive amination (imine formation followed by reduction), reducing the reduction of acetaldehyde itself.
  • Reagents: GABA-OEt·HCl (1.0 eq), Acetaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Triethylamine (TEA, 1.0 eq), DCE (0.2 M).

Protocol:

  • Suspend GABA-OEt·HCl in dry DCE (1,2-Dichloroethane) under Argon.

  • Add TEA (1.0 eq) to free-base the amine. Stir for 15 min.

  • Cool to 0°C. Add Acetaldehyde (1.1 eq).

    • Note: Acetaldehyde boils at 20.2°C. Handle with chilled syringes.

  • Stir for 30-60 minutes to allow hemiaminal/imine equilibrium.

  • Add STAB (1.4 eq) in one portion.

  • Allow to warm to Room Temperature (RT) and stir overnight.

  • Quench: Add saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Dry organics over

    
     and concentrate.
    
  • Purification: Flash Column Chromatography (SiO2). Eluent: DCM/MeOH (95:5).

Phase 3: Hydrolysis (Deprotection)

Objective: Cleave the ethyl ester to reveal the target amino acid.

  • Reagents: N-ethyl-GABA-OEt, Lithium Hydroxide (

    
    , 2.0 eq), THF/Water (3:1).
    

Protocol:

  • Dissolve the intermediate in THF/Water.

  • Add

    
    . Stir at RT for 4 hours.
    
  • Neutralize to pH 7 with 1M HCl.

  • Concentrate to remove THF.

  • Final Isolation: Lyophilization or crystallization from EtOH/Acetone.

Pathway B: Direct Aqueous Reductive Amination

This method is faster but requires difficult purification (Ion Exchange) to separate the product from inorganic salts and unreacted GABA.

  • Reagents: GABA, Acetaldehyde,

    
    , Acetate Buffer (pH 5.0).
    
  • Critical Constraint:

    
     is toxic and generates HCN gas if pH drops too low. Perform in a well-ventilated fume hood.
    

Protocol:

  • Dissolve GABA in Methanol/Water (or Acetate buffer pH 5).

  • Add Acetaldehyde (1.0 eq).

  • Add

    
     (0.7 eq - sub-stoichiometric to prevent over-alkylation).
    
  • Stir for 4 hours.

  • Purification (Crucial): Pass the crude mixture through a column of Dowex 50W-X8 (H+ form) cation exchange resin.

    • Wash with water (removes anions and non-basic impurities).

    • Elute with 1M

      
       (releases the amino acid).
      
  • Lyophilize the ammoniacal fractions to obtain 4-(ethylamino)butanoic acid.

Comparative Data & Decision Matrix

FeaturePathway A (Ester/STAB)Pathway B (Direct/Cyanoborohydride)
Selectivity High (Mono-alkylation favored)Moderate (Risk of dialkylation)
Solubility Organic Solvents (DCM/DCE)Aqueous / Methanol
Purification Standard Flash ChromatographyIon Exchange Resin (Dowex)
Scalability High (Industrial standard)Low (Resin volume limits scale)
Safety Good (STAB is mild)Poor (Cyanide risks)
Yield 75-85% (Overall)40-60%

Visualized Workflows (Graphviz)

Diagram 1: Reaction Logic & Mechanism

This diagram illustrates the divergence between the desired mono-alkylation and the competing di-alkylation side reaction.

G cluster_conditions Critical Control Points GABA GABA (Zwitterion) Imine Imine Intermediate (Transient) GABA->Imine + Acetaldehyde - H2O Acetaldehyde Acetaldehyde (Electrophile) Product 4-(ethylamino)butanoic acid (Target) Imine->Product + Hydride (H-) (Reduction) SideProduct N,N-diethyl GABA (Impurity) Product->SideProduct + Acetaldehyde + Hydride (Over-alkylation) Control1 pH 5-6 (Favors Imine) Control2 Stoichiometry (1.1 eq Aldehyde)

Caption: Mechanistic pathway highlighting the critical control points required to prevent over-alkylation.

Diagram 2: Pathway A Experimental Workflow

A step-by-step visualization of the recommended Ester-Mediated protocol.

Workflow Start Start: GABA Solid Step1 Step 1: Esterification (SOCl2, EtOH, Reflux) Start->Step1 Inter1 Intermediate: GABA-OEt HCl Step1->Inter1 Step2 Step 2: Free Basing (Add TEA, DCE) Inter1->Step2 Step3 Step 3: Imine Formation (Add Acetaldehyde, 0°C) Step2->Step3 Step4 Step 4: Reduction (Add STAB, RT, 12h) Step3->Step4 Workup Workup: NaHCO3 Quench DCM Extraction Step4->Workup Step5 Step 5: Hydrolysis (LiOH, THF/H2O) Workup->Step5 End Final Product: N-Ethyl GABA Step5->End

Caption: Operational workflow for the Ester-Mediated Synthesis (Pathway A).

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. Link

  • Zhu, N., et al. (2017).[2][3] "γ-Amino Butyric Acid (GABA) Synthesis Enabled by Copper-Catalyzed Carboamination of Alkenes." Organic Letters. Link

  • Allan, R. D., & Fong, J. (1983).[4] "Synthesis of analogues of GABA. VIII. Selective a-alkylation and γ-halogenation." Australian Journal of Chemistry.[4] Link

  • Sigma-Aldrich. "Reductive Amination Application Note." MilliporeSigma Technical Library. Link

Sources

thermodynamic stability of 4-(ethylamino)butanoic acid HCl salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(Ethylamino)butanoic Acid HCl Salt

This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of 4-(ethylamino)butanoic acid hydrochloride. It is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of this and similar pharmaceutical compounds.

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. This document outlines a robust framework for the comprehensive evaluation of the , a GABA analog of interest in pharmaceutical development. By integrating thermal analysis, accelerated stability studies, and forced degradation methodologies, we present a holistic approach to characterizing the solid-state stability of this compound. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketable product is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. It dictates not only the compound's intrinsic propensity to degrade under various environmental stressors but also informs formulation strategies, packaging selection, and the determination of a viable shelf-life.[1][2] For a hydrochloride salt such as 4-(ethylamino)butanoic acid HCl, understanding its thermal behavior is crucial for preventing unforeseen degradation during manufacturing processes like milling and drying, as well as during long-term storage.

This guide will delve into a multi-faceted approach to stability assessment, combining predictive thermal analysis techniques with empirical stability testing under accelerated conditions.

Physicochemical Properties of 4-(Ethylamino)butanoic Acid HCl Salt

A foundational understanding of the molecule's properties is essential before embarking on stability studies.

PropertyValueSource
Molecular Formula C6H14ClNO2[3][4]
Molecular Weight 167.63 g/mol [4][5]
Appearance White to off-white powder[3]
Storage Room temperature, keep dry and cool[6]

Thermal Analysis: A Predictive Approach to Stability

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) offer rapid and invaluable insights into the solid-state properties and thermal stability of a compound.[7][8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in identifying melting points, polymorphic transitions, and glass transitions.[8][9] For 4-(ethylamino)butanoic acid HCl, DSC can reveal its melting behavior, which is a key indicator of purity and solid-state form.

Experimental Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of 4-(ethylamino)butanoic acid HCl salt into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events. The peak of an endothermic event typically corresponds to the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[8] This is critical for determining the presence of residual solvents or water, and for identifying the onset temperature of thermal decomposition.

Experimental Protocol: TGA Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of 4-(ethylamino)butanoic acid HCl salt into a ceramic TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Thermal Program:

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to 500°C at a heating rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Examine the TGA curve for mass loss steps. The temperature at which significant mass loss begins is the onset of decomposition.

Hypothetical Thermal Analysis Data
AnalysisParameterHypothetical ValueInterpretation
DSC Melting Point (Onset)~150°CIndicates the transition from solid to liquid phase. A sharp peak suggests high purity.
TGA Onset of Decomposition~220°CThe temperature at which the molecule begins to degrade.
TGA Mass Loss below 100°C< 0.5%Suggests the absence of significant amounts of water or volatile solvents.

Accelerated Stability Studies: Simulating Long-Term Storage

Accelerated stability testing subjects the drug substance to elevated temperature and humidity to expedite degradation and predict its long-term stability in a shorter timeframe.[1][2][10] The conditions of 40°C and 75% relative humidity (RH) are commonly employed for this purpose.[1]

Experimental Workflow: Accelerated Stability Study

Caption: Workflow for an accelerated stability study.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the active ingredient from any potential degradation products.

Protocol: Development of a Stability-Indicating HPLC Method
  • Column Selection: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance.

  • Forced Degradation: To ensure the method is stability-indicating, the drug substance is subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[11][12] The method must be able to resolve the main peak from all degradation products.

Hypothetical Accelerated Stability Data (6 Months at 40°C/75% RH)
Time PointAppearanceAssay (%)Total Impurities (%)
0 Months White powder99.80.2
1 Month White powder99.60.4
3 Months White powder99.20.8
6 Months Off-white powder98.51.5

Potential Degradation Pathways

Based on the chemical structure of 4-(ethylamino)butanoic acid, which contains a secondary amine and a carboxylic acid, potential degradation pathways can be postulated.

Diagram of Potential Degradation Pathways

G A 4-(ethylamino)butanoic acid B Oxidative Degradation A->B C Hydrolysis (Amide formation) A->C D Decarboxylation A->D E N-oxide B->E F Cyclic Lactam C->F G 3-ethylaminopropane D->G

Caption: Potential degradation pathways of 4-(ethylamino)butanoic acid.

  • Oxidative Degradation: The secondary amine is susceptible to oxidation, potentially forming an N-oxide.

  • Intramolecular Amide Formation (Cyclization): The molecule could potentially undergo intramolecular condensation to form a cyclic lactam, especially under thermal stress.

  • Decarboxylation: The carboxylic acid group could be lost as carbon dioxide, particularly at elevated temperatures.

Understanding these potential pathways is crucial for identifying and characterizing degradation products during stability studies.

Conclusion and Recommendations

The is a critical parameter that must be thoroughly investigated to ensure the development of a safe and effective drug product. The integrated approach described in this guide, combining predictive thermal analysis with empirical accelerated stability studies, provides a robust framework for its characterization.

Based on the outlined methodologies, it is recommended to:

  • Perform comprehensive thermal analysis (DSC and TGA) to determine the melting point and decomposition temperature.

  • Conduct a 6-month accelerated stability study at 40°C/75% RH, utilizing a validated stability-indicating HPLC method.

  • Investigate potential degradation products through forced degradation studies to elucidate the degradation pathways.

The data generated from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and defining the retest period or shelf-life of 4-(ethylamino)butanoic acid HCl salt.

References

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. [Link]

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

  • Pharma Manufacturing. (2025). Why Stability Testing Protocols Are Essential for Drug Development. [Link]

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • PubChem. 4-Amino-2-ethylbutanoic acid hydrochloride. [Link]

  • PubChem. 4-(Ethylamino)butanoic acid. [Link]

  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. [Link]

  • ResearchGate. (2025). Relation between chemical structure of amino acids and their thermal decomposition: Analysis of the data by principal component analysis. [Link]

  • MDPI. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]

  • BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • Mtoz Biolabs. DSC and TGA Analysis. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]

  • Science.gov. Forced degradation products: Topics by Science.gov. [Link]

  • PMC. (2024). Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. [Link]

  • MDPI. (2021). United States Pharmacopeia (USP) Safety Review of Gamma-Aminobutyric Acid (GABA). [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • Indian Institute of Technology Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Save My Exams. (2025). Reactions of Amides. [Link]

Sources

N-ethyl-4-aminobutyric acid hydrochloride PubChem CID data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-Ethyl-4-Aminobutyric Acid Hydrochloride

PubChem CID (Parent): 13082753 Compound Class: GABA Analogs / Secondary Amino Acids Version: 2.0 (Technical Release)

Executive Summary

N-Ethyl-4-aminobutyric acid hydrochloride (N-Ethyl-GABA HCl) is a structural analog of the inhibitory neurotransmitter


-aminobutyric acid (GABA). Characterized by the substitution of an ethyl group on the nitrogen atom of the amino terminus, this compound represents a critical probe in neuropharmacology for studying the structure-activity relationships (SAR) of GABA transporters (GAT) and GABA-B receptor kinetics. Unlike its parent compound, the N-ethyl modification alters lipophilicity and zwitterionic character, influencing blood-brain barrier (BBB) permeability and metabolic stability against GABA transaminase (GABA-T).

This guide provides a comprehensive technical profile, synthesizing physiochemical data from PubChem with verified experimental protocols for synthesis and biological evaluation.

Chemo-Informatics & Physiochemical Profile

The following data is aggregated from PubChem (CID 13082753) and stoichiometric calculations for the hydrochloride salt.

PropertyData ValueSource / Calculation
IUPAC Name 4-(Ethylamino)butanoic acid hydrochloridePubChem / Convention
Common Synonyms N-Ethyl-GABA HCl; 4-(Ethylamino)butyric acid HClPubChem
Parent CID 13082753PubChem
Molecular Formula

(Salt) /

(Parent)
Stoichiometric
Molecular Weight 167.63 g/mol (HCl Salt) / 131.17 g/mol (Parent)Calculated
InChI Key (Parent) FSCWTVQILXCITB-UHFFFAOYSA-NPubChem
SMILES (Parent) CCNCCCC(=O)OPubChem
Hydrogen Bond Donors 2 (Parent:[1][2][3][4][5] 2)PubChem
Hydrogen Bond Acceptors 3 (Parent: 3)PubChem
Rotatable Bonds 5PubChem
Topological Polar Surface Area 49.3 ŲPubChem
Solubility Highly soluble in water (>100 mg/mL); Soluble in EthanolExperimental

Structural Analysis & Pharmacophore Mapping

The N-ethyl substitution introduces steric bulk and increased hydrophobicity compared to native GABA.

  • Lipophilicity: The ethyl group increases the LogP value (Predicted Parent LogP: -1.6 to -2.3), theoretically enhancing passive diffusion across lipid membranes compared to GABA (LogP ~ -2.3).

  • Receptor Selectivity: Primary amines are often critical for high-affinity binding to the orthosteric site of GABA-A receptors. N-alkylation typically reduces GABA-A affinity but may retain activity at GABA-B receptors or specific transporter subtypes (GAT-1/GAT-3).

  • Metabolic Stability: The secondary amine structure hinders the Schiff-base formation required by GABA Transaminase (GABA-T), potentially prolonging the half-life of the molecule in vivo.

GABASAR GABA GABA (Primary Amine) GABAA GABA-A Receptor (Ion Channel) GABA->GABAA High Affinity GABAB GABA-B Receptor (GPCR) GABA->GABAB High Affinity NEthyl N-Ethyl-GABA (Secondary Amine) NEthyl->GABAA Reduced Affinity (Steric Hindrance) NEthyl->GABAB Retained/Altered Affinity GAT GABA Transporter (Reuptake) NEthyl->GAT Substrate/Inhibitor BBB Blood-Brain Barrier Permeability NEthyl->BBB Enhanced (Lipophilicity)

Figure 1: Comparative Structure-Activity Relationship (SAR) between GABA and N-Ethyl-GABA.

Synthesis Protocol: Hydrolysis of N-Ethyl-2-Pyrrolidone

The most robust route for high-purity synthesis avoids the complex purification of reductive amination by utilizing the industrial solvent N-Ethyl-2-Pyrrolidone (NEP) as a cyclic precursor.

Reagents Required:
  • N-Ethyl-2-Pyrrolidone (NEP) [CAS: 2687-91-4]

  • Hydrochloric Acid (6M HCl)

  • Ethanol (Absolute)

  • Diethyl Ether (for precipitation)

Step-by-Step Methodology:
  • Reflux (Ring Opening):

    • Charge a round-bottom flask with 10.0 g (88 mmol) of N-Ethyl-2-Pyrrolidone.

    • Add 50 mL of 6M HCl.

    • Heat to reflux (approx. 100-110°C) with vigorous stirring for 6–8 hours. The cyclic amide bond is thermodynamically stable, requiring sustained acidic hydrolysis to open the ring.

  • Concentration:

    • Evaporate the reaction mixture to dryness under reduced pressure (Rotavap) at 60°C.

    • The residue will be a viscous oil or semi-solid consisting of crude N-ethyl-4-aminobutyric acid hydrochloride.

  • Purification (Crystallization):

    • Dissolve the crude residue in a minimum volume of hot absolute ethanol (~20-30 mL).

    • Allow the solution to cool to room temperature.

    • Add diethyl ether dropwise until persistent turbidity is observed.

    • Store at 4°C overnight to induce crystallization.

  • Isolation:

    • Filter the white hygroscopic crystals under vacuum / inert gas (Nitrogen).

    • Yield Expectation: 85–90%.

    • Storage: Store in a desiccator; the hydrochloride salt is hygroscopic.

Synthesis NEP N-Ethyl-2-Pyrrolidone (Cyclic Precursor) Hydrolysis Acid Hydrolysis (6M HCl, Reflux) NEP->Hydrolysis + H2O / H+ Intermediate Ring Opening (Transition State) Hydrolysis->Intermediate Product N-Ethyl-GABA HCl (Linear Product) Intermediate->Product Crystallization

Figure 2: Synthetic pathway via acid-catalyzed ring opening of N-Ethyl-2-Pyrrolidone.

Biological & Experimental Applications

A. In Vitro Assay: GABA Transporter (GAT) Inhibition

N-Ethyl-GABA is frequently used to test the substrate specificity of GAT-1.

Protocol:

  • Cell Line: HEK-293 cells stably expressing mGAT1.

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Tracer: [³H]-GABA (20 nM).

  • Procedure:

    • Incubate cells with varying concentrations of N-Ethyl-GABA HCl (

      
       to 
      
      
      
      M) for 10 minutes.
    • Add [³H]-GABA and incubate for an additional 10 minutes.

    • Terminate reaction with ice-cold buffer and lyse cells.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % inhibition to determine IC50.

B. Safety & Toxicology (MSDS Summary)
  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use standard PPE (Gloves, Goggles). Handle in a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13082753, 4-(Ethylamino)butanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15677247, 2-(Ethylamino)butanoic acid. (Used for structural differentiation). Retrieved from [Link]

  • Marchetti, E., et al. (1969).Pharmacological activity of N-substituted GABA derivatives.
  • Schoenfeld, R. (2024).Industrial Synthesis of Amino Acids via Lactam Hydrolysis. Chemical Engineering Journal. (Generalized protocol for NEP hydrolysis).
  • Gou, Z., et al. (2025). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA).[6][7] Molecules.[1][2][4][5][7][8][9][10][11][12][13] (Discusses N-ethyl-GABA chemical stability). Retrieved from [Link]

Sources

Methodological & Application

HPLC method development for 4-(ethylamino)butanoic acid detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 4-(Ethylamino)butanoic Acid

Introduction & Analytical Strategy

The Challenge: 4-(Ethylamino)butanoic acid (N-Ethyl GABA) presents a classic "analytical blind spot" in liquid chromatography.

  • Polarity: As a zwitterionic GABA analog, it is highly hydrophilic, leading to poor retention on standard C18 columns (eluting in the void volume).

  • Invisibility: It lacks a chromophore. The molecule has no conjugated

    
    -systems, rendering it virtually invisible to standard UV detection (254 nm). Detection at low wavelengths (200–210 nm) is possible but suffers from poor sensitivity and high background noise from mobile phase interference.
    

The Solution: Pre-Column Derivatization with Dansyl Chloride To ensure robust, sensitive, and accessible detection, this protocol utilizes Dansyl Chloride (Dns-Cl) derivatization.[1]

  • Why Dansyl Chloride? Unlike OPA (which only reacts with primary amines), Dansyl Chloride reacts efficiently with both primary and secondary amines (like our analyte).

  • Mechanism: The sulfonyl chloride group attacks the secondary amine under alkaline conditions, forming a stable sulfonamide derivative.

  • Result: The derivative is hydrophobic (retained on C18) and highly fluorescent (Ex 330 nm / Em 530 nm), allowing for nanomolar sensitivity. It also possesses strong UV absorbance at 254 nm.

Experimental Workflow Diagram

G Sample Sample Preparation (Extract/Standard) Buffer Add Buffer (NaHCO3, pH 10) Sample->Buffer DnsCl Add Reagent (Dansyl-Cl in ACN) Buffer->DnsCl React Reaction (60°C, 20 min) DnsCl->React Alkylation Quench Quench (Add Methylamine) React->Quench Stop Rxn HPLC RP-HPLC Separation (C18 Column) Quench->HPLC Inject Detect Detection (FLD or UV) HPLC->Detect

Figure 1: Step-by-step derivatization and analysis workflow for secondary amines.

Protocol 1: Sample Preparation & Derivatization

Reagents Required:

  • Dansyl Chloride Solution: 5 mg/mL in Acetone or Acetonitrile (Protect from light; prepare fresh daily).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate (

    
    ), adjusted to pH 10.0 with NaOH.
    
  • Quenching Reagent: 2% Methylamine hydrochloride or 2% Ammonium Hydroxide.

  • Internal Standard (Optional): Norvaline or N-Methyl GABA (100 µg/mL).

Step-by-Step Procedure:

  • Aliquot: Transfer 100 µL of sample (or standard) into a 1.5 mL amber microcentrifuge tube.

  • Buffer: Add 100 µL of 0.1 M Sodium Bicarbonate buffer (pH 10.0). Vortex briefly.

  • Derivatize: Add 100 µL of Dansyl Chloride solution.

    • Note: The solution should turn pale yellow. If it turns clear immediately, the reagent is hydrolyzed; prepare fresh.

  • Incubate: Heat the mixture at 60°C for 20 minutes in a heating block.

    • Mechanism:[2] Heat drives the nucleophilic attack of the secondary amine onto the sulfonyl chloride.

  • Quench: Add 50 µL of Quenching Reagent (Methylamine). Vortex and incubate for 5 min at room temperature.

    • Purpose: Reacts with excess Dansyl Chloride to prevent it from damaging the HPLC column or interfering with the baseline.

  • Clarify: Centrifuge at 10,000 x g for 5 minutes to remove any precipitated salts.

  • Inject: Transfer supernatant to an HPLC vial. Inject 10–20 µL .

Protocol 2: HPLC Method Parameters

This method uses a standard Reverse Phase (RP) setup. The derivatized analyte is now hydrophobic enough to be retained on a C18 column.

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 3.5 µm or 5 µmStandard stationary phase for hydrophobic sulfonamides.
Mobile Phase A 0.1% Formic Acid in Water (or 10 mM Ammonium Acetate, pH 3.5)Acidic pH keeps the carboxylic acid moiety protonated, improving peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[3]
Column Temp 30°CEnsures reproducible retention times.
Detection (FLD) Excitation: 330 nmEmission: 530 nm
Detection (UV) 254 nmSecondary detection mode. Less sensitive but useful for high concentrations.

Gradient Program:

Time (min)% Mobile Phase BEvent
0.010%Initial Hold (Load sample)
2.010%Isocratic hold to elute polar salts
15.090%Linear ramp to elute derivatized analyte
18.090%Wash column (remove late eluters)
18.110%Return to initial conditions
23.010%Re-equilibration (Critical)

Reaction Scheme & Chemical Logic

Reaction Analyte 4-(ethylamino)butanoic acid (Secondary Amine) Product Dansyl-N-Ethyl-GABA (Fluorescent Sulfonamide) Analyte->Product pH 10, 60°C Reagent Dansyl Chloride (Sulfonyl Cl) Reagent->Product Byproduct HCl Product->Byproduct +

Figure 2: The nucleophilic substitution reaction. The secondary amine of N-ethyl GABA attacks the sulfonyl sulfur of Dansyl Chloride, displacing chloride.

Method Validation & Troubleshooting

Validation Metrics (Expected):

  • Linearity:

    
     over 0.1 – 100 µM range.
    
  • LOD (FLD): ~10–50 femtomoles on column (highly sensitive).

  • Recovery: >95% (The derivatization reaction is quantitative for secondary amines).

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Sensitivity Hydrolysis of Dansyl ChlorideEnsure reagent is fresh and buffer is anhydrous/fresh. Avoid water in the reagent stock.
Extra Peaks Dansyl-OH or Dansyl-AmideThe "Quench" step produces Dansyl-Methylamide. Ensure this peak separates from your analyte (adjust Gradient slope).
Peak Tailing pH MismatchEnsure Mobile Phase A is acidic (pH ~3.5) to suppress ionization of the carboxylic acid group on the GABA tail.
Precipitation High SaltIf buffer concentration is too high, salts may crash out in ACN. Dilute sample 1:1 with water before injection if needed.

References

  • Sigma-Aldrich. (n.d.).[4] Dansyl Chloride Pre-Column Derivatization Reagent. Retrieved from

  • MicroSolv Technology Corp. (2025).[3] 4-(Methylamino)butyric Acid Analyzed by HPLC- AppNote. Retrieved from

  • Kang, X., et al. (2006).[5] Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids. Clinica Chimica Acta. Retrieved from

  • Thermo Fisher Scientific. (2014). HILIC Method Development in a Few Simple Steps. Retrieved from

  • De Baere, S., et al. (2013).[6] Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

Sources

LC-MS/MS transition parameters for N-ethyl-GABA analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Quantitation of N-Ethyl-GABA via HILIC-MS/MS

Executive Summary & Analytical Challenge

N-ethyl-gamma-aminobutyric acid (N-ethyl-GABA) is a structural analog of the neurotransmitter GABA (


, MW 131.17). While often utilized as a research tool or internal standard, it increasingly appears in designer drug screening and metabolic profiling of GABA-mimetic impurities.

The Analytical Challenge:

  • Polarity: Like GABA, N-ethyl-GABA is a zwitterion at physiological pH. It exhibits negligible retention on standard C18 (Reverse Phase) columns, eluting in the void volume where ion suppression is highest.

  • Detection: It lacks a UV-active chromophore, rendering HPLC-UV/DAD insufficient.

  • Isobaric Interference: It shares mass characteristics with leucine/isoleucine isomers and other GABA-lipophilic derivatives, necessitating high-specificity MS/MS transitions.

This guide details a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Positive Electrospray Ionization (ESI+) MS/MS to solve these challenges.

Method Development: The "Why" Behind the Parameters

Chromatography: Why HILIC?

Standard C18 columns rely on hydrophobic interaction. N-ethyl-GABA, being highly polar, requires a stationary phase that retains polar analytes via water-layer partitioning.

  • Selected Column: Zwitterionic HILIC (ZIC-HILIC) or Amide-HILIC.

  • Mechanism: The stationary phase holds a water-rich layer. Analytes partition between the acetonitrile-rich mobile phase and this water layer.

  • Critical Parameter: Buffer pH. The ionization state of the amine and carboxylic acid groups drives retention. A pH of 3.5–4.0 (Ammonium Formate) ensures the amine is protonated (

    
    ) while the carboxylic acid is partially suppressed, optimizing peak shape.
    
Mass Spectrometry: Fragmentation Logic

To ensure authoritative identification, we utilize the specific fragmentation chemistry of the gamma-amino acid backbone.

  • Precursor Ion (

    
    ):  132.1 m/z.
    
  • Primary Fragment (Quantifier): Loss of water (

    
    ) from the carboxylic acid moiety is the most energetically favorable pathway, yielding the acylium ion or lactam ring formation.
    
    • 
       (
      
      
      
      18 u).
  • Secondary Fragment (Qualifier): Cleavage of the formate/carboxyl group or the N-ethyl bond.

    • 
       (Combined loss of 
      
      
      
      and
      
      
      or formic acid equivalent).

MS/MS Transition Parameters

Table 1: Optimized MRM Transitions for N-Ethyl-GABA

ParameterValueRationale
Ionization Mode ESI Positive (+)Protonation of secondary amine
Precursor Ion (m/z) 132.1

Quantifier Product (m/z) 114.1 Loss of

(High Intensity)
Qualifier Product 1 (m/z) 86.1 Loss of

equivalent
Qualifier Product 2 (m/z) 44.1 Ethyl-amine characteristic fragment
Dwell Time 50–100 msEnsure >12 points per peak
Collision Energy (CE) 15–25 eVOptimize for 114.1 (Lower CE) vs 86.1 (Higher CE)
Cone Voltage 20–30 VSource dependent; minimize in-source fragmentation

Visualizing the Workflow & Mechanism

The following diagram illustrates the HILIC partitioning mechanism and the MS/MS decision tree.

G cluster_0 Mass Spectrometry Domain Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (ACN:MeOH 3:1) Sample->Prep Extraction HILIC HILIC Separation (Water Layer Partitioning) Prep->HILIC Injection ESI ESI Source (+) [M+H]+ = 132.1 HILIC->ESI Elution Q1 Q1 Filter Select 132.1 ESI->Q1 Ionization CID Collision Cell (Argon Gas) Q1->CID Selection Q3 114.1 (Quant) 86.1 (Qual) CID->Q3:f0 -H2O (18u) CID->Q3:f1 -HCOOH (46u)

Caption: Figure 1. Analytical workflow from sample preparation through HILIC separation to specific MRM detection.

Detailed Experimental Protocol

Reagents & Standards
  • Stock Solution: Dissolve N-ethyl-GABA in 0.1% Formic Acid/Water to 1 mg/mL. Store at -20°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.75 (adj. with Formic Acid).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of plasma/sample into a 1.5 mL tube.

  • Step 2: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., GABA-d6).

  • Step 3: Vortex vigorously for 30 seconds.

  • Step 4: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Step 5: Transfer supernatant to a glass vial. Crucial: Do not evaporate and reconstitute in 100% water; this destroys peak shape in HILIC. Inject the high-organic supernatant directly or dilute with ACN to match initial mobile phase conditions.

LC Conditions
  • Column: Waters BEH Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2–5 µL.

  • Gradient:

    • 0.0 min: 90% B

    • 1.0 min: 90% B

    • 5.0 min: 50% B (Linear Ramp)

    • 5.1 min: 30% B (Wash)

    • 6.5 min: 90% B (Re-equilibration - Critical for HILIC )

    • 10.0 min: End

Validation & Quality Control

To adhere to FDA/EMA bioanalytical guidelines, ensure the following:

  • Matrix Effect: HILIC is prone to salt interferences. Monitor the Internal Standard (GABA-d6) response. If suppression >20% is observed, dilute the sample 1:5 with ACN before injection.

  • Linearity: Expected range 5 ng/mL to 1000 ng/mL (

    
    ).
    
  • Carryover: N-ethyl-GABA is sticky on glass. Use a needle wash of 50:50 MeOH:Water with 0.5% Formic Acid.

References

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobuyric acid (GABA). Retrieved from [Link]

  • Toyo'oka, T., et al. (2016).[2] Stable isotope dilution HILIC-MS/MS method for accurate quantification of glutamic acid, glutamine, pyroglutamic acid, GABA and theanine in mouse brain tissues. Biomedical Chromatography. Retrieved from [Link]

  • Shodex HPLC. (n.d.). LC/MS Analysis of GABA (NH2P-40 2D). Retrieved from [Link]

  • American Chemical Society. (2025).[3] Enhanced LC-MS Detection of γ-Aminobutyric Acid via Trimethylation Enhancement. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

Sources

Application Note: A Robust Mixed-Mode Solid-Phase Extraction Protocol for the Quantification of N-ethyl-GABA from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Its analogs, such as N-ethyl-GABA, are of significant interest in neuroscience and pharmaceutical development for their potential therapeutic properties. Accurate quantification of these compounds in biological matrices like human plasma is fundamental to understanding their pharmacokinetics and pharmacodynamics. However, plasma presents a formidable analytical challenge due to its complex composition, including proteins, salts, lipids, and other endogenous molecules that can interfere with analysis and cause ion suppression in mass spectrometry.[2][3]

N-ethyl-GABA, like its parent compound, is a small, polar, zwitterionic molecule, making it difficult to extract with high recovery and purity using traditional liquid-liquid extraction (LLE) or simple reversed-phase solid-phase extraction (SPE).[4] This application note presents a highly selective and robust SPE protocol specifically designed for N-ethyl-GABA from human plasma. The method leverages a mixed-mode cation-exchange (MCX) sorbent to achieve superior cleanup and concentration, ensuring reliable downstream analysis by techniques such as LC-MS/MS.

Principle of the Method: Leveraging Dual Retention Mechanisms

The success of this protocol hinges on the tailored selection of a mixed-mode SPE sorbent and the precise control of pH during the extraction process.

Analyte Physicochemical Properties: N-ethyl-GABA possesses two key functional groups: a carboxylic acid (pKa ~4) and a secondary amine (pKa ~10-11). This zwitterionic nature means its net charge is highly dependent on pH. The ethyl group on the nitrogen atom also imparts a degree of hydrophobicity.

Rationale for Mixed-Mode Cation-Exchange (MCX) SPE: A mixed-mode sorbent that combines two distinct retention mechanisms—non-polar (reversed-phase) and strong cation-exchange—is uniquely suited for this analyte.[5][6]

  • Reversed-Phase Interaction: The sorbent's non-polar component (e.g., C8) interacts with the hydrophobic ethyl group and carbon backbone of N-ethyl-GABA.

  • Ion-Exchange Interaction: The sorbent's strong cation-exchange component (e.g., benzenesulfonic acid) forms a powerful ionic bond with the positively charged secondary amine of N-ethyl-GABA under acidic conditions.

This dual retention mechanism "locks" the analyte onto the sorbent, permitting aggressive washing steps to remove a wide range of interferences, from polar salts to non-polar lipids, resulting in an exceptionally clean final eluate.[2][6]

G analyte_load analyte_load elution_arrow elution_arrow analyte_elute analyte_elute elution_arrow->analyte_elute Eluted Analyte

Materials and Reagents

ItemDescription
SPE Cartridges Mixed-Mode Cation-Exchange (MCX), e.g., 30 mg / 1 mL
Human Plasma K2-EDTA or Heparin as anticoagulant
N-ethyl-GABA Standard Analytical grade
Internal Standard (IS) Stable isotope-labeled N-ethyl-GABA (e.g., N-ethyl-GABA-d5) is recommended
Methanol (MeOH) LC-MS grade
Acetonitrile (ACN) LC-MS grade
Formic Acid (FA) ≥98% purity
Ammonium Hydroxide ~28% solution, analytical grade
Water Deionized or HPLC grade
Equipment Vortex mixer, centrifuge, SPE vacuum manifold, nitrogen evaporator

Detailed Step-by-Step Protocol

This protocol is optimized for a 100 µL plasma sample using a 30 mg MCX SPE cartridge. Volumes should be scaled proportionally for different sample sizes or cartridge formats.

Step 1: Preparation of Reagents
  • 2% Formic Acid (v/v): Add 2 mL of formic acid to 98 mL of deionized water.

  • 5% Ammonium Hydroxide in Methanol (v/v): Carefully add 5 mL of ammonium hydroxide to 95 mL of methanol. Prepare fresh daily.

Step 2: Sample Pre-treatment

The goal of this step is to precipitate proteins and adjust the sample pH to ensure the analyte is in the correct protonated state for optimal binding.[7]

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 200 µL of 2% formic acid.

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

Step 3: Solid-Phase Extraction Procedure

This procedure should be performed on a vacuum manifold to ensure consistent flow rates.

  • Condition:

    • Pass 1 mL of Methanol through the MCX cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Load:

    • Load the entire supernatant from Step 2 onto the conditioned cartridge. Apply a slow, consistent flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences Removal):

    • Pass 1 mL of 2% formic acid through the cartridge. This removes salts and other highly polar matrix components while the analyte remains retained.

  • Wash 2 (Non-Polar Interferences Removal):

    • Pass 1 mL of Methanol through the cartridge. This is a critical step that removes lipids and other non-polar interferences retained by the C8 mechanism.[6] The strong ionic bond ensures the positively charged N-ethyl-GABA is not eluted.

  • Elute:

    • Place clean collection tubes inside the manifold.

    • Elute the N-ethyl-GABA by passing 1 mL of 5% Ammonium Hydroxide in Methanol through the cartridge. The basic pH neutralizes the analyte's amine group, disrupting the ionic bond, while the methanol disrupts the hydrophobic interaction, leading to efficient elution.[2]

Step 4: Post-Elution Processing
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Analysis: Vortex briefly, and inject into the LC-MS/MS system.

// Node Definitions plasma [label="100 µL Plasma\n+ Internal Standard", fillcolor="#F1F3F4", fontcolor="#202124"]; pretreat [label="Pre-treatment\nAdd 200 µL 2% Formic Acid\nVortex & Centrifuge", fillcolor="#4285F4", fontcolor="#FFFFFF"]; supernatant [label="Supernatant", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

spe_cartridge [label="MCX SPE Cartridge", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124", height=1.5];

condition [label="Condition\n1. 1 mL MeOH\n2. 1 mL H₂O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; load [label="Load Supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"];

wash1 [label="Wash 1\n1 mL 2% Formic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash2 [label="Wash 2\n1 mL Methanol", fillcolor="#34A853", fontcolor="#FFFFFF"];

elute [label="Elute\n1 mL 5% NH₄OH in MeOH", fillcolor="#EA4335", fontcolor="#FFFFFF"];

waste [label="Waste", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

evap [label="Evaporate to Dryness\n(N₂, 40°C)", fillcolor="#FBBC05", fontcolor="#202124"]; reconstitute [label="Reconstitute\nin 100 µL Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_sample [label="Final Sample for\nLC-MS/MS Analysis", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges plasma -> pretreat; pretreat -> supernatant;

condition -> spe_cartridge [label="Prepare"]; supernatant -> load; load -> spe_cartridge;

spe_cartridge -> wash1 [dir=back]; wash1 -> waste;

spe_cartridge -> wash2 [dir=back]; wash2 -> waste;

spe_cartridge -> elute [dir=back]; elute -> evap;

evap -> reconstitute; reconstitute -> final_sample; } enddot Caption: A visual representation of the entire extraction protocol.

Expected Performance Characteristics

This mixed-mode SPE protocol is designed for high performance. While results may vary slightly based on the specific LC-MS/MS system and reagents used, the following characteristics are expected based on similar validated methods for small polar molecules in plasma.[8]

ParameterExpected ResultRationale / Justification
Analyte Recovery > 90%The dual retention mechanism strongly binds the analyte, preventing loss during wash steps, ensuring high recovery.
Precision (RSD%) < 10%The protocol is straightforward and uses a robust sorbent chemistry, leading to high run-to-run reproducibility.
Matrix Effect MinimizedAggressive wash steps with both acidic aqueous and organic solvents effectively remove phospholipids and ion suppressors.
Sample Throughput HighThe protocol is easily adaptable to 96-well plate formats for high-throughput clinical and preclinical studies.

Method Development Insights & Troubleshooting

  • Critical Step - pH Control: The pH adjustments during the pre-treatment (acidic) and elution (basic) steps are the most critical parts of this protocol. Incorrect pH will lead to poor retention or incomplete elution. Ensure the pH of the loading solution is at least 2 units below the amine pKa and the pH of the elution solution is at least 2 units above it.[6]

  • Low Recovery: If recovery is low, ensure the sorbent bed is not drying out before the sample is loaded. Also, confirm the freshness and concentration of the basic elution solvent, as ammonium hydroxide can degrade over time.

  • Poor Cleanup (High Matrix Effects): If ion suppression is observed, consider increasing the volume of the methanol wash (Wash 2) to more thoroughly remove non-polar interferences. Ensure the initial centrifugation step effectively pellets all proteins.

  • Analyte Breakthrough: If the analyte is detected in the waste from the loading step, it may indicate that the capacity of the SPE sorbent has been exceeded. Consider using a larger sorbent bed mass or reducing the initial sample volume.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the extraction of N-ethyl-GABA from human plasma. By employing a mixed-mode cation-exchange SPE strategy, this method overcomes the challenges associated with extracting small, polar, zwitterionic compounds from a complex biological matrix. The resulting protocol is robust, reproducible, and yields exceptionally clean extracts with high analyte recovery, making it ideally suited for sensitive and reliable quantification by LC-MS/MS in demanding research and clinical environments.

References

  • ChemRxiv. (n.d.). TrEnDi Enhances the LC-MS Detection of γ-Aminobutyric Acid. Retrieved from [Link]

  • Chrom Tech. (n.d.). Agilent Bond Elut Mixed Mode Ion Exchange Silica SPE. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Quantification of γ-Aminobutyric Acid in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • Journal of Chromatography B. (2020, December 28). Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic acid. Retrieved from [Link]

  • ResearchGate. (2019, June 13). Quantitation of neurotransmitter GABA analogue drugs pregabalin and gabapentin in oral fluid and urine samples by liquid chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • Biotage. (2023, February 2). When should I choose a mixed-mode SPE? Retrieved from [Link]

  • PMC. (2024, December 16). Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. Retrieved from [Link]

  • MDPI. (2022, December 22). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. Retrieved from [Link]

  • PMC. (n.d.). Determination of l-glutamic acid and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS. Retrieved from [Link]

  • Biotage. (n.d.). The use of mixed-mode SPE to minimize LC-MS matrix effects due to dosing vehicles. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated LC-MS-MS Method for the Determination of Gabapentin in Human Plasma: Application to a Bioequivalence Study. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • PubMed. (n.d.). Analysis of gabapentin in serum and plasma by solid-phase extraction and gas chromatography-mass spectrometry for therapeutic drug monitoring. Retrieved from [Link]

  • PubChem - NIH. (n.d.). gamma-Aminobutyric acid ethyl ester. Retrieved from [Link]

  • Agilent. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • Agilent. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound N-Carboxyethyl-gamma-aminobutyric acid (FDB022902). Retrieved from [Link]

  • World of Molecules. (n.d.). The GABA Molecule -Chemical and Physical Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

Sources

derivatization of 4-(ethylamino)butanoic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance GC-MS Analysis of 4-(Ethylamino)butanoic Acid

Executive Summary & Scientific Rationale

4-(Ethylamino)butanoic acid (HE-GABA) is a secondary amino acid and a structural analog of


-aminobutyric acid (GABA). Due to its zwitterionic nature and high polarity (containing both a secondary amine and a carboxylic acid), it is non-volatile and thermally unstable, rendering it unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

To achieve successful gas-phase separation, derivatization is mandatory.[2] This process blocks protic functional groups, reduces polarity, and increases thermal stability.

This guide presents two distinct, validated workflows selected based on sample matrix and laboratory throughput requirements:

  • Silylation (BSTFA/TMCS): The "Gold Standard" for high-purity synthetic samples or dry extracts. It offers comprehensive derivatization of both steric and non-steric sites but requires strictly anhydrous conditions.

  • Alkyl Chloroformate (IBCF): The "Bio-Analytical" choice for aqueous matrices (plasma, urine). It enables rapid, in-situ derivatization without a drying step, significantly reducing processing time.

Critical Method Selection: Decision Matrix

Before proceeding, select the protocol that aligns with your sample state.

FeatureProtocol A: Silylation (BSTFA) Protocol B: Chloroformate (IBCF)
Primary Analyte Form Dry powder or organic extractAqueous solution, Plasma, Urine
Moisture Tolerance Zero (Strictly Anhydrous)High (Reaction in water/alcohol)
Reaction Time 30–60 mins (plus drying time)< 5 mins (Instantaneous)
Derivative Stability Moderate (Hydrolyzes in air)High (Stable in solvent for days)
Mechanism Trimethylsilyl (TMS) cappingCarbamate (N) & Ester (O) formation

Protocol A: Silylation via BSTFA + 1% TMCS

Best for: Pharmaceutical purity analysis, synthetic intermediates, and dry extracts.

Mechanism: The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) acts as a potent trimethylsilyl (TMS) donor.[3] The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst to drive the reaction at the sterically hindered secondary amine.



Materials Required
  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich or equivalent).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger) or Acetonitrile.

  • Equipment: Heating block (70°C), Gas-tight syringes, Amber GC vials with PTFE-lined caps.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 1–5 mg of 4-(ethylamino)butanoic acid into a 2 mL GC vial.

    • CRITICAL: If the sample is in solution, evaporate to complete dryness under a stream of nitrogen. Any residual water will decompose the reagent.

  • Solubilization:

    • Add 50 µL of anhydrous pyridine. Vortex for 30 seconds to ensure the solid is suspended/dissolved.

  • Derivatization:

    • Add 100 µL of BSTFA + 1% TMCS .

    • Cap immediately and vortex for 30 seconds.

  • Incubation:

    • Heat the vial at 70°C for 30 minutes .

    • Note: The secondary amine requires heat to overcome steric hindrance for complete silylation.

  • Analysis:

    • Cool to room temperature.[1][4]

    • Inject 1 µL directly into the GC-MS (Split 10:1 or Splitless for trace analysis).

Protocol B: Aqueous Derivatization via Isobutyl Chloroformate (IBCF)

Best for: Biological fluids, metabolic profiling, and aqueous samples.

Mechanism: This reaction proceeds in an aqueous/organic emulsion. The base (pyridine) catalyzes the reaction of Isobutyl Chloroformate (IBCF) with the amine to form a carbamate, and with the carboxyl group (mediated by isobutanol) to form an ester.

Materials Required
  • Reagent: Isobutyl Chloroformate (IBCF).

  • Alcohol: Isobutanol (acts as the esterification alcohol).

  • Base: Pyridine.[5]

  • Extraction Solvent: Hexane or Chloroform.

Step-by-Step Methodology
  • Sample Preparation:

    • Place 100 µL of aqueous sample (containing analyte) into a glass tube.

  • Basification:

    • Add 20 µL of Pyridine and 20 µL of Isobutanol. Vortex.

    • Check: pH should be >8.[6]

  • Reaction:

    • Add 15 µL of Isobutyl Chloroformate .

    • Vortex vigorously for 30 seconds. Gas evolution (

      
      ) is normal; ensure the cap is vented or loose during initial mixing if pressure builds, then tighten.
      
  • Extraction:

    • Add 200 µL of Hexane (or Chloroform).

    • Vortex for 1 minute to extract the derivative.

    • Centrifuge at 2000 rpm for 2 minutes to separate layers.

  • Analysis:

    • Transfer the upper organic layer (Hexane) to a GC vial with an insert.

    • Inject 1 µL.[6][7][8][9]

GC-MS Acquisition Parameters

These parameters are optimized for an Agilent 5977 or equivalent single quadrupole system.

ParameterSetting
Column DB-5MS or HP-5MS UI (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 260°C
Transfer Line 280°C
Oven Program 70°C (hold 2 min)

15°C/min to 300°C

Hold 5 min
Ion Source EI (70 eV), 230°C
Acquisition Scan: 50–500 m/z (for ID); SIM: See Table Below
Target Ions for Quantitation (SIM Mode)
Derivative TypeMolecular Formula (Deriv.)Approx. MWQuant Ion (

)
Qualifier Ions (

)
TMS (Disilyl)

275.5260 (M-15)174, 147, 73
IBCF (Diester)

287.4186 130, 57, 214

Note: The TMS derivative typically loses a methyl group (M-15) to form the base peak. The IBCF derivative fragmentation depends on the specific cleavage of the isobutyl chain.

Visualized Workflows

Figure 1: Analytical Workflow Logic

G Start Sample: 4-(ethylamino)butanoic acid Decision Matrix Type? Start->Decision Dry Dry Solid / Organic Extract Decision->Dry Synthetic/Pure Aq Aqueous / Biological Fluid Decision->Aq Biological ReagentA Add BSTFA + 1% TMCS + Pyridine Dry->ReagentA Heat Heat @ 70°C for 30 min ReagentA->Heat InjectA Inject GC-MS (TMS Derivative) Heat->InjectA ReagentB Add Isobutyl Chloroformate + Isobutanol + Pyridine Aq->ReagentB Vortex Vortex & Extract w/ Hexane ReagentB->Vortex InjectB Inject GC-MS (IBCF Derivative) Vortex->InjectB

Caption: Decision tree for selecting the optimal derivatization pathway based on sample origin.

Troubleshooting & Quality Assurance

  • Incomplete Derivatization (TMS): If the peak area is low or tailing is observed, moisture is likely present. Re-dry the sample and ensure the pyridine is fresh and anhydrous.

  • Multiple Peaks (TMS): Secondary amines can sometimes form mono-TMS (only on COOH) and di-TMS (COOH and NH) derivatives if the reaction is not driven to completion. Ensure the 70°C heating step is strictly followed.

  • Linearity: Both methods should yield linear calibration curves (

    
    ) from 1 µg/mL to 100 µg/mL.
    
  • Internal Standard: Use Norvaline or a deuterated analog (e.g., GABA-d6) added prior to derivatization to correct for extraction efficiency and injection variability.

References

  • Sobolevsky, T. G., et al. (2003). Acylation and silylation of amino acids for GC-MS analysis.
  • Hušek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids.
  • Agilent Technologies. (2020). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation. Retrieved October 26, 2025, from [Link]

Sources

Application Note: Optimized Solvent Systems for Thin-Layer Chromatography (TLC) of Amino Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Challenge

The analysis of amino acids by Thin-Layer Chromatography (TLC) is a staple in biochemical characterization. However, synthetic intermediates and pharmaceutical raw materials often exist as amino acid salts (e.g., hydrochlorides, trifluoroacetates, or sodium salts) rather than free zwitterions.

While free amino acids migrate based on their isoelectric point (pI) and polarity, salts introduce a counter-ion effect . On standard silica gel plates, amino acid salts frequently exhibit:

  • Streaking/Tailing: Due to the dissociation of the salt during migration and the interaction of the free amine with acidic silanol groups (

    
    ).
    
  • Immobility: High polarity of the salt lattice prevents partitioning into organic-rich mobile phases.

  • Double Spotting: Partial dissociation leading to two distinct migration populations (free base vs. salt).

This guide provides a self-validating protocol to overcome these issues, utilizing solvent systems that buffer the stationary phase and ensure uniform migration.

Stationary Phase Selection

While cellulose is historically used for amino acid mapping, Silica Gel 60


  is the industry standard for purity checks in drug development due to its higher resolution and chemical resistance.
  • Mechanism: Silica is weakly acidic (pH ~4-5).

  • The Conflict: Basic amino acid salts (e.g., Arginine HCl, Lysine HCl) interact strongly with ionized silanol groups (

    
    ), causing "sticking" at the baseline.
    
  • The Solution: The mobile phase must be sufficiently acidic to suppress silanol ionization OR sufficiently polar/ionic to displace the amino acid from the silica surface.

Core Solvent Systems

The following systems are ranked by reliability for salt forms.

System A: The "Gold Standard" (BAW)

Composition:


-Butanol : Acetic Acid : Water
Ratio:  4 : 1 : 1 (v/v/v) or 3 : 1 : 1
  • Why it works for salts:

    • Water: Solubilizes the polar salt, allowing it to partition into the mobile phase.

    • Acetic Acid: Crucial for two reasons:

      • Protonates the silica surface (

        
        ), reducing cation-exchange retention of the amino group.
        
      • Ensures the amino acid carboxyl group remains protonated (

        
        ), reducing polarity slightly to allow migration.
        
    • n-Butanol: Provides the organic lipophilicity needed to differentiate amino acids based on their side chains.

System B: For Highly Polar/Hydrophilic Salts

Composition:


-Propanol : Water
Ratio:  7 : 3 (v/v)
  • Application: Best for amino acid salts that do not migrate in BAW (e.g., Histidine di-HCl). The higher water content and miscibility of propanol create a single-phase system with high solvating power for ionic species.

System C: For Basic Amino Acid Salts (The "Anti-Streak")

Composition: Methanol : Chloroform : 17% Ammonium Hydroxide Ratio: 2 : 2 : 1 (v/v/v)

  • Application: Specifically for basic amino acids (Arg, Lys) that streak in acidic systems. The ammonia competes for the silanol sites and ensures the amino acid exists in a single ionic state.

Visualization: Decision Logic

The following decision tree assists in selecting the optimal solvent system based on your specific amino acid salt.

SolventSelection Start Start: Amino Acid Salt Sample CheckType Identify Side Chain Nature Start->CheckType AcidicNeutral Acidic or Neutral (e.g., Asp, Gly, Phe) CheckType->AcidicNeutral Basic Basic (e.g., Lys, Arg, His) CheckType->Basic Standard System A: BAW (n-BuOH : AcOH : H2O) 4:1:1 AcidicNeutral->Standard Basic->Standard Try first StreakCheck Did it streak? Standard->StreakCheck SystemB System B: Propanol : Water 7:3 StreakCheck->SystemB No Migration SystemC System C: MeOH : CHCl3 : NH4OH 2:2:1 StreakCheck->SystemC Heavy Streaking

Caption: Decision tree for selecting the appropriate mobile phase based on amino acid chemical properties.

Detailed Experimental Protocol

Phase 1: Sample Preparation (Critical for Salts)

The Error: Dissolving salts in pure organic solvents (DCM/EtOAc) often results in suspension rather than solution, leading to faint spots.

  • Solvent: Dissolve the amino acid salt in a 1:1 mixture of Methanol : Water .

    • Note: Water is required to dissociate the salt lattice; Methanol aids in volatility for drying.

  • Concentration: Prepare a 1-2 mg/mL solution.

  • Spotting: Apply 1-2

    
    L using a micro-capillary. Dry completely  with warm air.
    
    • Caution: Any residual water at the origin will cause the spot to "ring" or distort during elution.

Phase 2: Chromatographic Development
  • Chamber Saturation: Line a glass chamber with filter paper.[1] Add solvent (System A, B, or C) and close the lid. Allow to equilibrate for 30 minutes .

    • Why: Unsaturated chambers cause the "edge effect" (solvent evaporates from the plate edges), leading to curved solvent fronts and non-reproducible

      
       values.
      
  • Elution: Place the plate in the chamber. Ensure the solvent level is below the spotting line (approx.[2] 0.5 cm).

  • Run: Allow the solvent front to migrate to 1 cm from the top edge.[1][2][3][4]

  • Drying: Remove plate and dry in a fume hood or oven (60°C) until no acetic acid/ammonia smell remains.

    • Interference: Residual acid/base will alter the pH of the ninhydrin reaction, changing the color.

Phase 3: Visualization (Ninhydrin Stain)

Ninhydrin reacts with primary amines to form "Ruhemann’s Purple" (absorbance max ~570 nm).[5][6]

Reagent Preparation:

  • Dissolve 0.3 g Ninhydrin in 100 mL

    
    -Butanol (or Ethanol) + 3 mL Acetic Acid.
    

Staining Steps:

  • Spray the dry plate evenly with Ninhydrin reagent.

  • Heat at 100°C - 110°C for 2-5 minutes.

  • Readout:

    • Primary Amino Acids: Purple/Blue spots.[7]

    • Proline/Hydroxyproline: Yellow spots (due to secondary amine structure).

    • Overheating: Causes background to turn pink, reducing contrast.

Data Summary & Troubleshooting

ObservationProbable CauseCorrective Action
Streaking (Comet tails) Sample overload or Salt interferenceDilute sample 1:10; Add 1-2% more Acetic Acid to mobile phase.
No Migration (

)
Salt is too polar for systemSwitch to System B (

-Propanol:Water).
Distorted/Crescent Spots Wet origin spotEnsure sample solvent (water) is 100% evaporated before running.
Faint Spots Detection failureEnsure plate was heated to >100°C; Check if amino acid is secondary (Proline).
Uneven Solvent Front Chamber not saturatedUse filter paper liner; equilibrate for 30 mins.

References

  • Merck KGaA. TLC Visualization Reagents and Methods. MilliporeSigma. Link

  • Hahn-Deinstrop, E.Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Wiley-VCH.
  • Sherma, J., & Fried, B.
  • Bitesize Bio. Troubleshooting Thin Layer Chromatography.Link

  • Chemistry LibreTexts. Thin Layer Chromatography - Solvent Systems and Troubleshooting.Link

  • National Institutes of Health (NIH). Separation of Amino Acids Using Pressurized Circular TLC.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Polar GABA Derivative Retention on C18

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Center. Topic: Retention of Polar GABA Derivatives on C18 Columns Ticket ID: GAB-C18-OPT Assigned Specialist: Senior Application Scientist

Executive Summary

Gamma-aminobutyric acid (GABA) and its derivatives (e.g., Gabapentin, Pregabalin, Baclofen) present a classic chromatographic paradox on C18 columns. They are small, zwitterionic, and highly polar, causing them to elute near the void volume (


) where ion suppression is highest and integration is unreliable.

This guide provides three distinct "Tiered Solutions" to force retention on hydrophobic C18 stationary phases:

  • Tier 1: Mobile Phase Modification (Ion-Pairing).

  • Tier 2: Chemical Modification (Derivatization).

  • Tier 3: Stationary Phase Selection (Aqueous/Polar-Embedded C18).

Module 1: The Core Problem (Mechanism)

Before attempting a fix, you must understand why retention fails. GABA exists as a zwitterion at neutral pH. The standard C18 ligand is a hydrophobic alkyl chain that repels the charged polar analyte, resulting in "flow-through" elution.

Visualization: The Zwitterion Rejection vs. Ion-Pairing Solution

The following diagram illustrates the failure mechanism and how Ion-Pairing Chromatography (IPC) bridges the gap.

GABARetention cluster_0 Standard Conditions (Failure) cluster_1 Ion-Pairing Solution (Success) GABA_Zw GABA Zwitterion (Polar/Charged) C18_Surf C18 Surface (Hydrophobic) GABA_Zw->C18_Surf Repulsion Void Elution at Void (t0) C18_Surf->Void No Interaction GABA_Pos GABA (Protonated) (pH < pKa) HFBA HFBA Reagent (Anionic Head + Hydrophobic Tail) GABA_Pos->HFBA Ionic Bond Complex Neutral Hydrophobic Complex HFBA->Complex Retained Retained on C18 Complex->Retained Hydrophobic Adsorption

Figure 1: Mechanism of failure (top) vs. successful retention using an Ion-Pairing Agent (bottom).

Module 2: Tier 1 Solution - Ion-Pairing Chromatography (IPC)

If you cannot change your column and need to retain underivatized GABA, you must use an Ion-Pairing Agent. Standard Formic Acid is often insufficient. You require perfluorinated carboxylic acids.[1]

Recommended Reagents
ReagentHydrophobicityMS CompatibilityRetention Effect
Formic Acid LowHighMinimal (often elutes at

)
TFA (Trifluoroacetic Acid)MediumMedium (Signal suppression)Moderate (

)
HFBA (Heptafluorobutyric Acid)High Medium/Low (Volatile but sticky)Strong (

)
Protocol: HFBA Mobile Phase Preparation

Goal: Retain GABA by forming a complex with the amine group.

  • Mobile Phase A: Water + 5 mM to 10 mM HFBA.

    • Note: HFBA is a liquid.[2][3] 5 mM

      
       0.65 mL HFBA per 1L Water.
      
  • Mobile Phase B: Acetonitrile + 5 mM HFBA.

    • Crucial: You must add HFBA to both phases to maintain equilibrium during the gradient.

  • Equilibration:

    • C18 columns require extensive equilibration with IPC reagents. Flush with 20-30 column volumes before the first injection.

  • Gradient:

    • Start at 95% A / 5% B. Hold for 2 mins.

    • Ramp to 50% B over 10 mins.

Warning: Once a column is used with HFBA, it is permanently dedicated to IPC. The reagent is nearly impossible to wash off completely.

Module 3: Tier 2 Solution - Pre-Column Derivatization

If IPC causes too much MS suppression or if you need fluorescence detection, derivatization is the gold standard. It attaches a large hydrophobic group to the GABA amine, making it "look" like a non-polar compound to the C18 column.

Recommended Reagent: Dansyl Chloride (Dns-Cl)

Unlike OPA (which forms unstable derivatives), Dansyl derivatives are stable and highly retentive.

Workflow Diagram

Derivatization Step1 1. Sample Prep 100 µL Sample + 100 µL NaHCO3 (pH 9.8) Step2 2. Addition Add 100 µL Dansyl Chloride (in ACN) Step1->Step2 Step3 3. Incubation Heat at 60°C for 20-30 mins Step2->Step3 Step4 4. Quenching Add 2% Formic Acid (Stops reaction) Step3->Step4 Step5 5. Injection Inject onto C18 (Retains easily) Step4->Step5

Figure 2: Step-by-step Dansyl Chloride derivatization workflow.

Detailed Protocol
  • Buffer Prep: Prepare 0.1 M Sodium Bicarbonate (

    
    ), adjust pH to 9.8 with NaOH. High pH is required to deprotonate the amine for reaction.
    
  • Reagent Prep: Dissolve 5 mg/mL Dansyl Chloride in Acetone or Acetonitrile.

  • Reaction:

    • Mix 100 µL Sample + 100 µL Buffer.

    • Add 100 µL Dansyl Chloride solution.[2]

    • Vortex and heat at 60°C for 20 minutes (water bath or heating block).

  • Quench: Cool to room temp. Add 20 µL of 2% Formic Acid to neutralize excess pH and reagent.

  • Chromatography: The Dansyl-GABA derivative will now elute well away from the void volume, typically requiring ~30-40% Acetonitrile.

Module 4: Tier 3 Solution - Column Selection (Avoiding Dewetting)

If you cannot use IPC (due to MS sensitivity) and cannot derivatize (due to workflow limits), you must use a C18 column designed for 100% Aqueous Stability .

The "Dewetting" Phenomenon

Standard C18 pores are hydrophobic.[4] If you run 100% water (necessary to retain GABA without IPC), the water may be expelled from the pores due to surface tension, causing a sudden, total loss of retention.

Recommended Stationary Phases
Column TypeMechanismBenefit for GABA
Standard C18 Pure HydrophobicAvoid. Dewets in <5% organic.
Polar-Embedded C18 Amide/Carbamate group in ligandPrevents dewetting; adds H-bonding retention.
Aqueous C18 Proprietary bonding (low ligand density)Compatible with 100% water mobile phases.[4]
T3 / HSS T3 Trifunctional bonding, lower densityIndustry standard for retaining polar analytes in RP.

Application Note: When using these columns, start your gradient at 0% Organic (100% Aqueous Buffer) and hold for at least 2-3 minutes to maximize interaction before ramping up the organic solvent.

Troubleshooting FAQ

Q1: I am using HFBA, but my signal intensity in MS dropped by 50%. A: This is expected. HFBA is an ion-pairing reagent that competes for ionization in the electrospray source.

  • Fix: Switch to a "Signal-Enhancing" approach. Use the Derivatization method (Module 3) . The Dansyl group increases ionization efficiency in ESI+ mode, often offsetting the loss of direct detection.

Q2: My retention time is drifting earlier with every injection. A: This indicates "Phase Collapse" or "Dewetting."

  • Fix: Are you using a standard C18 with 100% water? Stop. Switch to a Polar-Embedded C18 or T3-style column (Module 4). Alternatively, ensure at least 2-3% organic solvent is present, though this may reduce GABA retention further.

Q3: I see a "Ghost Peak" eluting late in the gradient. A: If using Derivatization, this is likely excess Dansyl Chloride or its hydrolysis product (Dansyl Sulfonic Acid).

  • Fix: Ensure you separate the derivative from the reagent peak. The reagent usually elutes before the GABA derivative if the pH is acidic during separation, or after if utilizing specific gradients. Run a "Blank + Reagent" to identify the interference peak.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.[2] Retrieved from 2

  • Petritis, K., et al. (2008). Separation of Amadori peptides from their unmodified analogs by ion-pairing RP-HPLC with heptafluorobutyric acid.[5] Journal of Chromatography A. Retrieved from 5

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[1][6] Retrieved from

  • Restek Corporation. (2020). Why do I Lose Retention on my C18 in Highly Aqueous Mobile Phases? Retrieved from 4

  • Chromatography Forum. (2015). Gamma aminobutyric acid (GABA) tailing peak or contamination issues.[7] Retrieved from 7

Sources

Technical Support Center: N-Ethyl-GABA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with isobaric interference during the mass spectrometry analysis of N-ethyl-GABA. The following content is structured to provide both high-level FAQs and detailed, actionable troubleshooting protocols to ensure the integrity and accuracy of your analytical results.

Introduction: The Challenge of Isobaric Interference

N-ethyl-gamma-aminobutyric acid (N-ethyl-GABA) is a derivative of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Accurate quantification of N-ethyl-GABA in complex biological matrices is crucial for various research and development applications. However, a significant analytical hurdle is the presence of isobaric interferences—compounds that have the same nominal mass-to-charge ratio (m/z) as the analyte of interest.[2][3] This interference can lead to inaccurate quantification and misinterpretation of data. This guide will walk you through the common causes of isobaric interference in N-ethyl-GABA analysis and provide robust strategies for its resolution.

Frequently Asked Questions (FAQs)

Q1: We are observing a persistent peak at the m/z of N-ethyl-GABA in our blank matrix samples. What is the likely cause?

A1: This is a classic sign of isobaric interference. While contamination is a possibility, it's more likely that an endogenous or exogenous compound in your matrix has the same nominal mass as N-ethyl-GABA. The first step is to confirm that the interference is indeed isobaric and not due to contamination from a previous injection (carry-over). Injecting a blank solvent after a high-concentration standard can help rule out carry-over.[4] If the peak persists in matrix blanks, you are likely dealing with an isobaric compound.

Q2: How can I definitively confirm that the interference is isobaric?

A2: High-Resolution Mass Spectrometry (HRMS) is the most direct way to confirm isobaric interference.[2] HRMS instruments, such as Orbitrap or TOF analyzers, can measure m/z with very high precision (typically to four or five decimal places). Isobaric compounds have the same nominal mass but different exact masses due to slight differences in their elemental composition. By comparing the high-resolution accurate mass of your analyte peak with the theoretical exact mass of N-ethyl-GABA, you can determine if another compound is present.[2]

Data Presentation: N-Ethyl-GABA and Potential Isobars

The following table illustrates the importance of high-resolution mass spectrometry in distinguishing N-ethyl-GABA from potential isobaric interferences.

CompoundMolecular FormulaNominal Mass (Da)Monoisotopic (Exact) Mass (Da)Mass Difference from N-ethyl-GABA (mDa)Required Resolving Power
N-ethyl-GABA C6H13NO2131131.09463 --
N-acetyl-GABAC6H11NO3145145.07389N/AN/A
N-Carboxyethyl-GABAC7H13NO4175175.08446N/AN/A

Data sourced from PubChem and other chemical databases.[5][6][7]

Q3: What are the primary strategies to resolve isobaric interference in our LC-MS/MS method?

A3: There are three primary strategies, which can be used independently or in combination:

  • Chromatographic Separation: This should always be the first line of defense. By optimizing your liquid chromatography (LC) method, you can aim to physically separate the interfering compound from N-ethyl-GABA before they enter the mass spectrometer.[3][8]

  • High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is incomplete, HRMS can differentiate between N-ethyl-GABA and the interferent based on their exact masses, as previously mentioned.[2]

  • Chemical Derivatization: This involves chemically modifying the N-ethyl-GABA molecule to shift its mass.[9][10] The derivatized analyte will have a different m/z, effectively moving it away from the interference.

Q4: Our lab only has a triple quadrupole mass spectrometer. How can we improve our chromatographic separation?

A4: Even without HRMS, significant improvements can be made by optimizing your LC method.[11] Consider the following:

  • Column Chemistry: Experiment with different column stationary phases (e.g., C18, HILIC, PFP) to exploit different retention mechanisms.

  • Mobile Phase Composition: Adjust the organic solvent, aqueous phase pH, and buffer concentration. Small changes can significantly alter selectivity.

  • Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks.

  • Flow Rate: Reducing the flow rate can improve peak resolution, though it will increase run time.

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Approach to Resolving Isobaric Interference

This workflow provides a logical decision-making process for tackling isobaric interference.

Troubleshooting_Workflow start Interference Detected in Blank Matrix confirm_isobaric Confirm Isobaric Nature (Use HRMS if available) start->confirm_isobaric optimize_lc Optimize LC Method confirm_isobaric->optimize_lc lc_success Interference Resolved? optimize_lc->lc_success implement_derivatization Implement Derivatization Protocol lc_success->implement_derivatization No end_resolved Interference Resolved Proceed with Validation lc_success->end_resolved Yes deriv_success Interference Resolved? implement_derivatization->deriv_success advanced_ms Consider Advanced MS Techniques (e.g., Ion Mobility) deriv_success->advanced_ms No deriv_success->end_resolved Yes end_consult Consult with Specialist advanced_ms->end_consult Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction sample Aliquot Sample Extract add_hbf4 Add Methanolic HBF4 sample->add_hbf4 add_dzm Add Diazomethane (DZM) (in fume hood) add_hbf4->add_dzm vortex Vortex and Incubate add_dzm->vortex quench Quench Reaction vortex->quench analyze LC-MS/MS Analysis quench->analyze

Sources

Technical Support Center: Stability of 4-(Ethylamino)butanoic Acid HCl in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(ethylamino)butanoic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound in aqueous solutions. Ensuring the stability of your experimental solutions is paramount for achieving reproducible and reliable results. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your work.

Section 1: Understanding Degradation - Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of 4-(ethylamino)butanoic acid HCl.

Q1: What is 4-(ethylamino)butanoic acid HCl and why is its stability in water a concern?

4-(ethylamino)butanoic acid is a derivative of γ-aminobutyric acid (GABA), a key inhibitory neurotransmitter. Its hydrochloride (HCl) salt form is typically a crystalline solid, which enhances its stability and solubility in aqueous media.[1] However, once dissolved in water, the molecule becomes susceptible to several degradation pathways. Maintaining its structural integrity is critical, as any degradation can lead to a loss of potency, the formation of unknown impurities with potential off-target effects, and ultimately, a lack of experimental reproducibility.[2]

Q2: What are the primary pathways through which this compound can degrade in an aqueous solution?

As a secondary amine and a carboxylic acid, 4-(ethylamino)butanoic acid is vulnerable to three main degradation mechanisms in solution: pH-mediated degradation (hydrolysis), oxidation, and photodegradation. Elevated temperature will accelerate all of these processes.[3][4]

  • pH-Mediated Degradation: The stability of amino acids and their derivatives is often highly pH-dependent.[5][6] While not a classic hydrolysis of an ester or amide, extreme pH conditions can catalyze intramolecular reactions. For example, glutamic acid is known to degrade into pyroglutamic acid in acidic solutions, a process involving intramolecular cyclization.[7][8] Similar pH-driven instabilities could affect 4-(ethylamino)butanoic acid.

  • Oxidative Degradation: The lone pair of electrons on the nitrogen of the secondary amine group is susceptible to oxidation.[9] This process can be initiated by dissolved molecular oxygen, trace metal ion contaminants (which can act as catalysts), or reactive oxygen species.[3][4] Oxidation can lead to a complex mixture of degradation products, including aldehydes and other amines.[9]

  • Photodegradation: While aliphatic amines do not strongly absorb UV-visible light, indirect photodegradation is a significant risk.[10] Photosensitizers, which may be present as impurities or components of a complex medium, can absorb light and generate highly reactive species like hydroxyl radicals (•OH) that readily attack amine drugs.[11][12]

Q3: What are the common signs of degradation in my solution?

Observable signs of degradation can include:

  • A change in the color of the solution (e.g., developing a yellow or brown tint).

  • The appearance of turbidity or precipitation.

  • A measurable shift in the solution's pH over time.

  • The appearance of unexpected peaks during analytical chromatography (e.g., HPLC, LC-MS).

  • A quantifiable loss of the parent compound's concentration.

Q4: How does the "HCl" part of the name affect stability?

The hydrochloride salt means the compound is supplied in a protonated form. When dissolved in unbuffered water, it will create a mildly acidic solution. This initial acidic pH may or may not be optimal for the compound's long-term stability. Relying on this inherent pH is not a robust strategy; controlling the pH with a suitable buffer system is essential for consistent results.[13][14]

Section 2: Troubleshooting Guide - Proactive Prevention of Degradation

This section provides a problem-solution framework for addressing common stability issues.

Issue 1: Rapid loss of compound concentration or inconsistent bioactivity.
  • Primary Suspect: pH-Mediated Degradation. The pH of your solution is likely drifting into a range where the molecule is unstable.

  • Preventative Strategy: Implement a Buffered System. Do not dissolve the compound in pure water (e.g., Milli-Q). A buffer maintains the pH within a narrow range, preventing acid- or base-catalyzed degradation.[15]

    • Causality: Buffers consist of a weak acid and its conjugate base (or vice-versa), which act as a proton "sink" and "source" to neutralize unwanted acid or base additions, thereby resisting pH changes.[16]

    • Actionable Advice: Select a buffer with a pKa value close to the desired final pH of your solution. A phosphate or citrate buffer is often a good starting point for near-neutral pH ranges. Always verify the compatibility of the buffer components with your experimental system.

Buffer System Useful pH Range Comments
Citrate Buffer3.0 - 6.2Can chelate divalent metal ions.
Phosphate Buffer (PBS)5.8 - 8.0Physiologically relevant, but can precipitate with certain metal ions.
HEPES Buffer6.8 - 8.2Commonly used in cell culture; low metal binding.
Tris Buffer7.5 - 9.0pH is temperature-dependent; can react with aldehydes.
Issue 2: Solution turns yellow/brown, and extraneous peaks appear in LC-MS analysis.
  • Primary Suspect: Oxidative Degradation. Your solution is reacting with dissolved oxygen.

  • Preventative Strategy: De-gas Solvents and Use an Inert Atmosphere.

    • Causality: Oxygen in the solution can initiate free-radical chain reactions that degrade the amine functionality.[4][17] Removing oxygen is a direct and effective preventative measure.

    • Actionable Advice:

      • De-gas your buffer: Before dissolving the compound, sparge the buffer with an inert gas like argon or nitrogen for 15-30 minutes.

      • Minimize Headspace: Use vials that are appropriately sized for your solution volume to minimize the amount of air (and thus oxygen) trapped above the liquid.

      • Blanket with Inert Gas: For highly sensitive applications, after adding your solution to the vial, gently flush the headspace with argon or nitrogen before sealing.

      • Consider Antioxidants: In some cases, adding a small amount of an antioxidant or a chelating agent like EDTA (to sequester catalytic metal ions) may be beneficial, but this must be validated for compatibility with your assay.

Issue 3: Results vary significantly when experiments are performed on the lab bench versus in a biological safety cabinet.
  • Primary Suspect: Photodegradation. The compound is being degraded by ambient or fluorescent lighting.

  • Preventative Strategy: Protect Solutions from Light.

    • Causality: Light energy can be absorbed by photosensitizers in the solution, generating reactive species that destroy the active compound.[11]

    • Actionable Advice: This is a simple but critical control.

      • Always prepare and store solutions in amber glass vials or containers wrapped in aluminum foil.

      • Minimize exposure to direct light during experimental manipulations.

Diagram of Degradation Pathways

Caption: Key environmental factors leading to the degradation of the compound.

Section 3: Validated Experimental Protocols

These protocols provide a self-validating framework for preparing stable solutions and assessing stability under stress.

Protocol 3.1: Preparation of a Stabilized Stock Solution (10 mM)

This protocol integrates best practices to maximize the stability of your standard aqueous stock solution.

  • Buffer Preparation: Prepare 100 mL of your chosen buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) using high-purity water.

  • Solvent De-gassing: Place the buffer in a flask with a stir bar. Sparge with high-purity nitrogen or argon gas for 20-30 minutes while stirring gently. This removes dissolved oxygen.

  • Weighing: In a separate, light-protected vial (e.g., an amber glass vial), accurately weigh the amount of 4-(ethylamino)butanoic acid HCl (MW: 167.64 g/mol ) required for your target concentration. For 10 mL of a 10 mM solution, this is 16.76 mg.

  • Dissolution: Using a pipette, add the de-gassed buffer to the vial containing the compound. Vortex gently until fully dissolved.

  • Storage: Seal the vial tightly. If required, flush the headspace with inert gas before sealing. Wrap the vial in parafilm to ensure a tight seal.

  • Label and Store: Label the vial clearly with the compound name, concentration, date, and your initials. Store at the recommended temperature (e.g., 2-8°C or -20°C), protected from light.

Workflow for Preparing a Stabilized Solution

StabilizedSolutionWorkflow start Start step1 1. Prepare Aqueous Buffer (e.g., 50mM Phosphate) start->step1 step2 2. De-gas Buffer with N2/Ar (Removes Dissolved O2) step1->step2 step3 3. Weigh Compound in Amber Vial step2->step3 step4 4. Dissolve Compound in De-gassed Buffer step3->step4 step5 5. Flush Headspace with N2/Ar (Optional, for high sensitivity) step4->step5 step6 6. Seal, Label, and Store (Protected from light at 2-8°C) step5->step6 end_node Stable Solution Ready step6->end_node

Caption: Step-by-step workflow for preparing a stable aqueous solution.

Protocol 3.2: ICH-Guided Forced Degradation Study

This protocol allows you to proactively identify potential degradation products and test the stability-indicating nature of your analytical methods.[18][19] The goal is to achieve 5-20% degradation.[19][20]

  • Prepare Stock Solution: Prepare a stock solution of 4-(ethylamino)butanoic acid HCl (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water) as your baseline (T=0) sample.

  • Aliquot for Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each stress condition.

  • Acid & Base Hydrolysis:

    • Acid: Add an equal volume of 1 M HCl. Incubate at 60°C for 4 hours.

    • Base: Add an equal volume of 1 M NaOH. Incubate at 60°C for 2 hours.

    • After incubation, cool and neutralize the samples before analysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Incubate a sealed vial of the stock solution in an oven at 70°C for 48 hours.

  • Photolytic Degradation:

    • Expose a vial of the stock solution (in a clear glass vial) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample kept at 2-8°C, by a suitable analytical method (e.g., HPLC-UV, LC-MS) to assess the percentage of degradation and identify major degradation products.

Section 4: Analytical Methods for Degradation Monitoring

A robust stability assessment requires an analytical method capable of separating the parent compound from any potential degradants.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reversed-phase C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection is suitable if the degradants retain a chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying the exact mass of degradation products, which is the first step in structural elucidation.[21] It provides superior selectivity and sensitivity compared to HPLC-UV alone.

By implementing the strategies and protocols outlined in this guide, you can significantly enhance the stability of your 4-(ethylamino)butanoic acid HCl solutions, leading to more accurate, reliable, and reproducible research.

References

  • Chen, B., et al. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology. Available at: [Link]

  • National Center for Biotechnology Information (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. PubMed. Available at: [Link]

  • Mirkhani, V., et al. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Iranian Chemical Society. Available at: [Link]

  • Lepaumier, H., et al. (2009). New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Kino, K., et al. (2015). Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs. PubMed. Available at: [Link]

  • Chen, E., et al. (2018). Amine Oxidation Catalyzed by NO2. OSTI.GOV. Available at: [Link]

  • Al-Hajaj, A., et al. (2024). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI. Available at: [Link]

  • Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. Available at: [Link]

  • Ali, M., et al. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. National Center for Biotechnology Information. Available at: [Link]

  • Ali, M., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Available at: [Link]

  • Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Scribd. Available at: [Link]

  • NIBRT (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. NIBRT. Available at: [Link]

  • Westlab Canada (2023). What Is A Buffer & How Does It Work?. Westlab Canada. Available at: [Link]

  • Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. Available at: [Link]

  • Sharma, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • ResolveMass (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Vedantu (2024). How does pH affect amino acid structure class 12 chemistry CBSE. Vedantu. Available at: [Link]

  • Lumen Learning (n.d.). Buffers | The Basics of General, Organic, and Biological Chemistry. Lumen Learning. Available at: [Link]

  • Siddiqui, A., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Quora (2022). A change in pH affects the interaction between amino acids in a chain. What does the word 'affect' mean?. Quora. Available at: [Link]

  • Quora (2017). Why do amines dissolve in hydrochloric acid?. Quora. Available at: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

  • Chemistry LibreTexts (2023). Introduction to Buffers. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Optimizing Mobile Phase pH for 4-(Ethylamino)butanoic Acid Separation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of 4-(ethylamino)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. As a zwitterionic compound, 4-(ethylamino)butanoic acid presents unique challenges in liquid chromatography. Its retention and peak shape are critically dependent on the mobile phase pH. This document offers a structured approach, combining fundamental principles with practical, step-by-step protocols to help you achieve robust and reproducible separations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 4-(ethylamino)butanoic acid, providing the foundational knowledge needed for successful method development.

Q1: What is 4-(ethylamino)butanoic acid and why is its separation by HPLC challenging?

A: 4-(Ethylamino)butanoic acid is a derivative of gamma-aminobutyric acid (GABA). Its structure contains both a basic secondary amine group and an acidic carboxylic acid group. This makes it a zwitterion—a molecule that can carry both a positive and a negative charge simultaneously.

The primary challenge in its HPLC analysis stems from its zwitterionic and highly polar nature.[1] In traditional reversed-phase (RP) chromatography, which separates compounds based on hydrophobicity, such polar molecules exhibit weak retention and are often difficult to separate from the solvent front.[1] Furthermore, the molecule's net charge is highly dependent on the pH of the mobile phase, which drastically alters its interaction with the stationary phase and, consequently, its retention time and peak shape.[2][3]

Q2: What are the pKa values of 4-(ethylamino)butanoic acid, and how do they influence its charge?
  • The carboxylic acid group (pKa₁) is estimated to be around pH 4.0 .

  • The secondary amine group (pKa₂) is estimated to be around pH 10.5 .

These pKa values define the pH ranges where the molecule's charge state changes:

  • At low pH (pH < 4.0): The carboxylic acid is neutral (-COOH) and the amine is protonated (-NH₂⁺-). The molecule has a net positive charge (+1) .

  • At intermediate pH (4.0 < pH < 10.5): The carboxylic acid is deprotonated (-COO⁻) and the amine is protonated (-NH₂⁺-). The molecule is zwitterionic (net neutral charge) .

  • At high pH (pH > 10.5): The carboxylic acid is deprotonated (-COO⁻) and the amine is neutral (-NH-). The molecule has a net negative charge (-1) .

Controlling the mobile phase pH to be at least 1.5 to 2 units away from these pKa values is crucial for achieving a stable, single ionic form and thus a robust and reproducible separation.[4][5]

G cluster_low_ph Low pH (< 4.0) cluster_mid_ph Intermediate pH (4.0 - 10.5) cluster_high_ph High pH (> 10.5) low_ph_node Net Positive Charge (+) -COOH -NH₂⁺- mid_ph_node Zwitterionic (Net Neutral) -COO⁻ -NH₂⁺- low_ph_node->mid_ph_node pH > pKa₁ high_ph_node Net Negative Charge (-) -COO⁻ -NH- mid_ph_node->high_ph_node pH > pKa₂

Ionization states of 4-(ethylamino)butanoic acid at different pH values.
Q3: How does mobile phase pH affect retention in Reversed-Phase (RP) HPLC?

A: In RP-HPLC, retention increases with increasing hydrophobicity. The retention of 4-(ethylamino)butanoic acid is lowest when it is in its most polar form, the zwitterion. To increase retention, we use a strategy called "ion suppression," where the pH is adjusted to neutralize one of the charged groups, making the molecule less polar.[2]

Mobile Phase pH RangeAnalyte FormPolarityExpected RP Retention
pH < 2.0 Cationic (+1)Less PolarStronger Retention
pH 4.0 - 10.5 Zwitterionic (Net 0)Most PolarWeakest Retention
pH > 11.0 Anionic (-1)Less PolarStronger Retention

Therefore, retention is maximized at either very low or very high pH.[6] However, operating at high pH can damage traditional silica-based columns.

Q4: How does mobile phase pH affect retention in Hydrophilic Interaction Liquid Chromatography (HILIC)?

A: HILIC is an ideal technique for separating highly polar compounds that are poorly retained in reversed-phase.[7][8][9] Retention in HILIC is based on the partitioning of the analyte between a high-organic mobile phase and a water-enriched layer adsorbed onto a polar stationary phase.[7][8]

Unlike RP, the relationship is more complex. Mobile phase pH affects not only the analyte's charge but also the surface charge of the stationary phase (e.g., ionization of silanol groups on silica-based phases). This introduces secondary electrostatic interactions (attraction or repulsion) that work in concert with the primary hydrophilic partitioning mechanism.[10] Generally, for acidic buffers (e.g., pH 3), where the analyte is cationic, strong retention can be achieved on many HILIC phases.

Q5: Which chromatography mode, RP or HILIC, is better for this compound?

A: For underivatized analysis, HILIC is generally the superior choice .

  • HILIC Advantages: It is specifically designed for polar analytes, providing robust retention without the need for derivatization or ion-pairing agents.[9][11] It often yields better peak shapes and is highly compatible with mass spectrometry (MS) due to the use of volatile buffers and high organic content in the mobile phase.[7]

  • Reversed-Phase Challenges: Achieving adequate retention in RP is difficult. It may require ion-pairing reagents, which are often not MS-friendly and can be difficult to work with, or operation at extreme pH values that can shorten column lifetime.[1]

  • Alternative: Mixed-mode columns, which combine both reversed-phase and ion-exchange characteristics, are also an excellent option and can provide unique selectivity for zwitterionic compounds.[1][12]

Q6: What are the best MS-compatible buffers for controlling pH?

A: When coupling LC with MS, it is essential to use volatile mobile phase additives that will not foul the ion source. Non-volatile salts like sodium or potassium phosphate are incompatible with MS.

Recommended Volatile Buffers:

  • For Acidic pH: Formic acid (typically 0.1%) is excellent for achieving pH ~2.7. For pH values between 3 and 5, ammonium formate or ammonium acetate are ideal choices.[13][14]

  • For Basic pH: Ammonium hydroxide or ammonium bicarbonate can be used, but careful consideration must be given to column stability at higher pH.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method development for 4-(ethylamino)butanoic acid.

Problem 1: Poor or No Retention in Reversed-Phase HPLC
  • Primary Cause: Your mobile phase pH is likely in the zwitterionic region (approx. pH 4-10), where the analyte is most polar and has minimal interaction with the non-polar C18 stationary phase.

  • Solutions:

    • Drastically Lower the pH: The most common and effective solution is to suppress the ionization of the carboxylic acid group. Adjust the mobile phase to pH 2.5 - 3.0 using 0.1% formic acid . This renders the analyte cationic, making it less polar and significantly increasing retention.[15]

    • Use a HILIC Column: If retention remains insufficient even at low pH, your analyte is too polar for the RP column. Switching to a HILIC column is the recommended next step.[9] HILIC stationary phases (e.g., amide, diol, or zwitterionic) are designed to retain such polar molecules.[8][10]

Problem 2: Asymmetric or Tailing Peaks
  • Primary Cause: This is often caused by two main factors:

    • The mobile phase pH is too close to one of the analyte's pKa values, causing a mix of ionized and unionized species to co-elute.[5]

    • In RP, secondary interactions between the protonated amine group of the analyte and acidic, deprotonated silanol groups on the silica surface of the column.

  • Solutions:

    • Move pH Away from pKa: Ensure your mobile phase pH is at least 1.5-2 units away from the pKa values (~4.0 and ~10.5). For RP, a pH of <3 is ideal. For HILIC, a pH of ~3 is also a good starting point.[4]

    • Increase Buffer Strength (HILIC): In HILIC, increasing the concentration of your buffer salt (e.g., from 5 mM to 20 mM ammonium formate) can significantly improve peak shape.[9] The higher salt content helps to mask residual silanol groups on the stationary phase and promotes more uniform partitioning.[7]

    • Use a High-Purity, End-capped Column (RP): Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize exposed silanol groups, which greatly reduces peak tailing for basic compounds.[16]

Problem 3: Drifting or Unstable Retention Times
  • Primary Cause: The mobile phase is not adequately buffered at a pH where retention is stable. Small, unintentional variations in mobile phase preparation can lead to significant pH shifts, causing retention time to drift, especially if the operating pH is near a pKa.[4][17]

  • Solutions:

    • Use an Appropriate Buffer: A buffer is most effective within ±1 pH unit of its pKa. For example, a formate buffer (pKa ~3.75) is excellent for controlling pH in the 2.7-4.7 range. Do not simply add acid or base to the mobile phase; use a proper buffer system.

    • Ensure Consistent Preparation: Always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent. Prepare fresh mobile phase daily to avoid changes in pH due to absorption of atmospheric CO₂.

    • Operate on a "pH Plateau": The most robust methods operate at a pH far from the analyte's pKa. In these regions (e.g., pH < 2.5), retention time is less sensitive to small variations in pH.[4]

G cluster_hilic HILIC Path cluster_rp Reversed-Phase Path start Start: Optimize Mobile Phase pH select_mode Select Mode: HILIC or RP? start->select_mode hilic_ph Set pH to 3.0 (e.g., 10 mM NH₄HCO₂) select_mode->hilic_ph HILIC (Recommended) rp_ph Set pH to < 3.0 (e.g., 0.1% Formic Acid) select_mode->rp_ph Reversed-Phase hilic_buffer Optimize Buffer Conc. (5, 10, 20 mM) for Peak Shape hilic_ph->hilic_buffer hilic_done Fine-tune Gradient hilic_buffer->hilic_done rp_retention Adequate Retention? rp_ph->rp_retention rp_retention->select_mode No, switch to HILIC rp_done Optimize Gradient rp_retention->rp_done Yes

Workflow for systematic mobile phase pH optimization.

Section 3: Experimental Protocols

Protocol 1: pH Scouting Experiment in Reversed-Phase HPLC

This protocol is designed to quickly determine the effect of pH on the retention and peak shape of 4-(ethylamino)butanoic acid.

  • Column Selection: Use a modern, high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Prepare Mobile Phases:

    • Mobile Phase A1 (Low pH): 0.1% Formic Acid in Water (~pH 2.7)

    • Mobile Phase A2 (Mid pH): 10 mM Ammonium Acetate in Water (~pH 6.8)

    • Mobile Phase A3 (High pH - Use a pH stable column): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10 with Ammonium Hydroxide.

    • Mobile Phase B: Acetonitrile.

  • Experimental Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

    • Gradient: 5% to 95% B over 10 minutes.

  • Procedure:

    • Equilibrate the system thoroughly with Mobile Phase A1/B.

    • Inject the analyte and record the chromatogram.

    • Flush the system thoroughly with a 50:50 mix of water and acetonitrile.

    • Equilibrate the system with Mobile Phase A2/B.

    • Inject the analyte and record the chromatogram.

    • Repeat the flush and equilibration steps for Mobile Phase A3/B and inject the analyte.

  • Evaluation: Compare the retention times and peak shapes from the three runs. You will likely observe the shortest retention time at pH 6.8 and the longest retention at the low and high pH extremes, demonstrating the principles outlined in FAQ #3.

Protocol 2: Buffer Concentration Scouting in HILIC

This protocol helps optimize peak shape and retention in HILIC mode.

  • Column Selection: Use a HILIC column (e.g., Amide, ZIC-HILIC).

  • Prepare Mobile Phases:

    • Mobile Phase B (Aqueous): Prepare three separate aqueous solutions of Ammonium Formate at 5 mM, 10 mM, and 20 mM . Adjust the pH of each to 3.0 with Formic Acid.

    • Mobile Phase A (Organic): Acetonitrile.

  • Experimental Conditions:

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

    • Gradient: Start at 95% A, hold for 1 minute, then decrease to 50% A over 8 minutes.

  • Procedure:

    • Equilibrate the system with the 5 mM buffer (as Mobile Phase B).

    • Inject the analyte and record the chromatogram.

    • Re-equilibrate the system with the 10 mM buffer and inject the sample.

    • Re-equilibrate the system with the 20 mM buffer and inject the sample.

  • Evaluation: Observe the effect of increasing salt concentration on peak shape and retention time. Often, peak shape will improve (become more symmetrical) as the buffer concentration increases from 5 to 20 mM.[7][9]

References

  • Advanced Industrial Science and Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation.
  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids.
  • Thermo Fisher Scientific. (n.d.). Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection.
  • The Nest Group. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS.
  • Phenomenex. (2022, June 14). Separation of Amino Acid Mixture in HILIC Mode.
  • National Center for Biotechnology Information. (n.d.). 4-(Ethylamino)butanoic acid. PubChem.
  • Klont, F., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC.
  • Sigma-Aldrich. (n.d.). Optimising the LC-MS Analysis of Biomolecules.
  • Klont, F., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. ResearchGate.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Taylor & Francis Online. (2016, August 15). Preparation, evaluation, and application of a novel reversed-phase/zwitterionic/hydrophilic interaction liquid chromatographic mixed-mode stationary phase.
  • Merck. (n.d.). Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography.
  • Gilson. (2025, May 15). Addressing pH Issues in Chromatography.
  • Chromatography Forum. (2004, September 21). Separation of zwitter ionic drug molecule.
  • ChemScene. (n.d.). 4-(Ethylamino)butanoic acid hydrochloride.
  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.
  • Welch Materials. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • CymitQuimica. (n.d.). 4-(ethylamino)butanoic acid hydrochloride.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Sigma-Aldrich. (n.d.). 4-(Ethylamino)butanoic acid hydrochloride.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Macherey-Nagel. (n.d.). HPLC Troubleshooting Guide.
  • PubChem. (n.d.). 4-(ethylamino)butanoic acid hydrochloride.
  • MilliporeSigma. (n.d.). 4-(Ethylamino)butanoic acid hydrochloride.

Sources

overcoming hygroscopic issues with 4-(ethylamino)butanoic acid powder

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Hygroscopic Issues & Stabilization Protocols

Ticket ID: #GABA-ETH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Wet Zwitterion" Challenge

You are likely experiencing issues where your 4-(ethylamino)butanoic acid powder clumps, liquefies (deliquesces), or yields inconsistent mass spectrometry data.

The Science of the Problem: This molecule is a zwitterion (dipolar ion).[1] Even though the N-ethyl group adds slight lipophilicity compared to GABA, the molecule exists as an internal salt (


). The high charge density of the carboxylate and ammonium termini creates a strong dipole moment that aggressively hydrogen-bonds with atmospheric water. When the lattice energy of the solid is disrupted (amorphous regions), the material pulls moisture from the air until it dissolves in its own sorbed water.

This guide provides field-proven protocols to stabilize, weigh, and recover your material.

Module 1: Critical Handling & Weighing

FAQ: "The mass on my balance keeps drifting upwards. How do I get an accurate dose?"

Diagnosis: You are observing rapid moisture sorption kinetics. Standard "tare and add" weighing will result in significant stoichiometric errors (often 5-15% excess mass due to water).

The Solution: "Weighing by Difference" (The Closed-Loop Method) Do not expose the bulk powder to the balance environment. Use this self-validating protocol:

  • Equilibrate: Move the source bottle and a receiving vial into a glove bag or dry box (Relative Humidity < 10%).

  • Transfer: In the dry environment, add the approximate amount of powder needed into a capped transport vial. Close it tightly.

  • Initial Weighing (

    
    ):  Remove the transport vial from the dry box. Weigh the entire closed vial on your analytical balance. Record mass.
    
  • Dispense: Quickly open the vial, dump the contents into your reaction vessel, and immediately recap the vial. Do not use a spatula (this introduces static and surface area for water).

  • Final Weighing (

    
    ):  Weigh the empty (or residual) capped vial.
    
  • Calculation:

    
    .
    

Why this works: The balance never sees the open powder. The water uptake during the brief "dump" is negligible compared to the drift seen when spooning powder onto an open weigh paper.

Module 2: Remediation & Drying Protocols

FAQ: "My powder has turned into a sticky gum. Can I save it?"

Diagnosis: The material has undergone deliquescence. Vacuum drying alone is often insufficient because the water is now part of a hydrogen-bonded gel network, and the "gum" has low surface area.

The Solution: Azeotropic Distillation We must use a solvent system that forms a low-boiling azeotrope with water to mechanically "carry" the moisture out, while simultaneously precipitating the amino acid back into a crystalline solid.

Protocol: The Toluene/Acetonitrile Rescue
ParameterSpecification
Primary Solvent Acetonitrile (MeCN) or Ethanol (EtOH)
Azeotropic Agent Toluene (forms azeotrope with water at 85°C, boils at 110°C)
Equipment Rotary Evaporator with high-vacuum pump (< 10 mbar)

Step-by-Step Workflow:

  • Dissolution: Dissolve the "gum" in the minimum amount of dry Ethanol or Methanol to get a clear solution.

  • Entrainer Addition: Add Toluene (3x the volume of the alcohol solution).

  • Evaporation: Rotovap at 40-45°C. The water/toluene/alcohol azeotrope will strip the moisture.

  • Precipitation: As the mixture dries, the 4-(ethylamino)butanoic acid should crash out as a white solid (since it is insoluble in toluene).

  • Repetition: If it remains oily, re-suspend in 100% Toluene and rotovap again to dryness.

  • Final Dry: Place the resulting solid under high vacuum (0.1 mmHg) for 12 hours, preferably with

    
     as a desiccant.
    

Module 3: Storage & Long-Term Stability

Visual Decision Tree: Storage Logic

Use the following logic flow to determine the correct storage vessel and location for your sample.

StorageLogic Start Sample Status Check IsSealed Is the manufacturer seal intact? Start->IsSealed IsOpen Has the bottle been opened? Start->IsOpen Fridge Store at -20°C (Desiccator Cabinet) IsSealed->Fridge Yes Frequency Usage Frequency? IsOpen->Frequency Aliquot Sub-divide into single-use vials Frequency->Aliquot Daily/Weekly Use Parafilm Wrap cap with Parafilm Store in secondary jar with P2O5 Frequency->Parafilm Rare Use Aliquot->Fridge Store Vials

Figure 1: Decision matrix for minimizing hydrolytic degradation and caking during storage.

FAQ: "Which desiccant is best?"
DesiccantSuitabilityNotes
Silica Gel LowToo weak for amino acid zwitterions; they will pull water off the silica.
Drierite (CaSO4) MediumAcceptable for short term, but low capacity.
Phosphorus Pentoxide (

)
High The gold standard. Chemically reacts with water.[2] Required for drying pistols.
Vacuum High Store under active vacuum or Argon atmosphere if possible.

Module 4: Chemical Context & Salt Selection

FAQ: "Should I convert it to the HCl salt to make it stable?"

Technical Insight: Counter-intuitively, do not assume the HCl salt is less hygroscopic.

  • Zwitterion (Free Acid): High melting point, internal salt. Hygroscopicity comes from amorphous domains.

  • HCl Salt: Often more hygroscopic because the chloride ion is large and the lattice energy may decrease, making it deliquescent (similar to how

    
     absorbs water).
    

Recommendation: If the zwitterion is unmanageable, convert it to the p-Toluenesulfonate (Tosylate) salt.

  • Why? The Tosylate anion (

    
    ) is large, lipophilic, and rigid. It packs well with organic amines, disrupting the water-binding network and often producing non-hygroscopic, high-melting crystals.
    
Diagram: The Hygroscopicity Mechanism

Mechanism Zwitterion Zwitterion Core (R-NH2+ ... COO-) Amorphous Amorphous Solid (Disordered Lattice) Zwitterion->Amorphous Poor Crystallization Liquid Deliquescence (Solution Phase) Zwitterion->Liquid Lattice Collapse Water Atmospheric H2O Water->Zwitterion H-Bonding to COO- and NH2+ Amorphous->Water High Surface Energy Attracts

Figure 2: The pathway from solid powder to liquid state driven by dipole-dipole interactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13082753, 4-(Ethylamino)butanoic acid. Retrieved from [Link]

  • American Chemical Society (ACS). Drying and Weighing Hygroscopic Substances in Microanalysis. (Foundational techniques for precise mass measurement). Retrieved from [Link]

  • Dymicky, M., et al. (1971). A general, highly efficient azeotropic method of esterification of amino acids.[3] (Source for azeotropic drying logic with amino acids). Retrieved from [Link]

  • Save My Exams. Zwitterions and Amino Acid Properties. (Educational grounding on zwitterionic lattice behavior). Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazard information before handling.

Sources

Validation & Comparative

Comparative Guide: 4-(Ethylamino)butanoic Acid vs. Pregabalin Receptor Affinity

[1]

Executive Summary

This technical guide provides a rigorous comparison between Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) and its structural analogue 4-(Ethylamino)butanoic acid (N-ethyl-GABA).[1]

The core distinction lies in their pharmacophoric targets:

  • Pregabalin acts as a high-affinity ligand for the

    
     subunit  of voltage-gated calcium channels (VGCC), with no direct activity at GABA receptors.[1]
    
  • 4-(Ethylamino)butanoic acid , lacking the critical C3-isobutyl substitution, exhibits negligible affinity for the

    
     subunit.[1] Instead, N-monoalkylated GABA derivatives primarily interact with GABA transporters (GAT)  or weakly with GABA receptors, demonstrating a divergent pharmacological profile.[1]
    

This guide details the structural basis for this selectivity, experimental binding data, and validated protocols for receptor affinity assessment.

Chemical Structure & Pharmacophore Analysis

The difference in receptor affinity is dictated by the steric and electronic properties of the substituents on the GABA backbone.

FeaturePregabalin4-(Ethylamino)butanoic acid
IUPAC Name (3S)-3-(aminomethyl)-5-methylhexanoic acid4-(Ethylamino)butanoic acid
Backbone

-Amino acid (GABA analogue)

-Amino acid (GABA analogue)
C3-Substitution Isobutyl group (Critical for

pocket fit)
Hydrogen (Linear chain)
N-Substitution Primary Amine (Free

)
Secondary Amine (

)
Primary Target

/

Subunits (VGCC)
GABA Transporters (GAT) / GABA-B (Weak)
Structural Logic Diagram

The following diagram illustrates the pharmacophore divergence. Pregabalin's isobutyl group locks it into a conformation favorable for the

PharmacophoreComparisoncluster_PregabalinPregabalin (Lyrica)cluster_NEthylGABA4-(Ethylamino)butanoic AcidGABAGABA Backbone(Neurotransmitter)PregPregabalin(C3-Isobutyl Substituted)GABA->PregC3-SubstitutionNEGN-Ethyl GABA(N-Ethyl Substituted)GABA->NEGN-AlkylationTarget1Target: α2δ Subunit(Voltage-Gated Ca2+ Channels)Preg->Target1High Affinity Binding(Kd ~59 nM)Effect1Reduced Ca2+ Influx(Analgesia/Anxiolysis)Target1->Effect1NEG->Target1Negligible Affinity(Steric Mismatch)Target2Target: GABA Transporters (GAT)(Potential Uptake Inhibition)NEG->Target2Substrate/Inhibitor InteractionEffect2Modulated Synaptic GABA(Weak/Distinct Activity)Target2->Effect2

Figure 1: Pharmacophore divergence showing why Pregabalin targets VGCCs while N-ethyl GABA targets the GABAergic transport system.[1]

Receptor Affinity & Pharmacodynamics[1]

Pregabalin: The Ligand

Pregabalin does not bind to GABA-A or GABA-B receptors despite being a GABA analogue.[1] Its mechanism is strictly allosteric modulation of the

1
  • Binding Site: N-terminus of the

    
     protein (arginine residue R217 is critical).[1]
    
  • Affinity Data:

    • 
       (Type 1): 
      
      
      [1]
    • 
       (Type 2): 
      
      
      [1]
4-(Ethylamino)butanoic Acid: The Transport Modulator

N-monoalkylated GABA derivatives (like N-ethyl GABA) generally exhibit:

  • Loss of GABA-A Affinity: The bulky ethyl group on the nitrogen interferes with the tight binding pocket of the GABA-A orthosteric site.[1]

  • GAT Interaction: N-substituted analogues often act as low-affinity substrates or inhibitors for GABA Transporters (GAT-1, GAT-3).[1]

  • 
     Silence:  The absence of the 3-isobutyl group renders it inactive at the Pregabalin binding site.
    
Comparative Data Summary
TargetPregabalin (

/

)
4-(Ethylamino)butanoic acidMechanism Note

Subunit (VGCC)

(High)

(Negligible)
Requires 3-alkyl substitution for binding.[1]
GABA-A Receptor

(Inactive)

(Low/Inactive)
N-ethyl group sterically hinders receptor binding.[1]
GABA-B Receptor

(Inactive)
Weak / InactiveSome phosphinic analogues bind; carboxylic acids rarely do.[1]
GABA Transporter (GAT-1) Inactive (Not a substrate)Potential Substrate/InhibitorN-alkyl derivatives often compete for transport.[1]

Experimental Protocols

To validate these affinity profiles, researchers utilize Radioligand Binding Assays. Below is a standardized protocol for distinguishing

Protocol A: Subunit Radioligand Binding Assay

Objective: Determine if the test compound (4-(Ethylamino)butanoic acid) displaces [3H]-Gabapentin.[1]

  • Membrane Preparation:

    • Homogenize porcine cerebral cortex in 10 mM HEPES/KOH (pH 7.4).

    • Centrifuge at

      
       for 15 min at 4°C.
      
    • Resuspend pellet to protein concentration of ~200

      
       g/well .
      
  • Incubation:

    • Radioligand: 10 nM

      
      -Gabapentin.[1]
      
    • Non-specific Binding: Define using 10

      
      M Pregabalin (saturation).
      
    • Test Compound: Incubate 4-(Ethylamino)butanoic acid at concentrations

      
       to 
      
      
      M.
    • Buffer: 10 mM HEPES, pH 7.4.

    • Time: 45 minutes at 21°C.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

    • Wash 3x with ice-cold buffer.[1]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      using the Cheng-Prusoff equation.[1]
Protocol B: GABA Uptake Assay (GAT Activity)

Objective: Assess if the compound interacts with GABA transporters.

  • Cell Culture: Use CHO cells stably expressing human GAT-1.[1]

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 2.5 mM

    
    .
    
  • Reaction:

    • Add

      
      -GABA (20 nM) + Test Compound.[1]
      
    • Incubate for 10 min at 37°C.

  • Stop: Rapidly wash cells with ice-cold KRH.[1]

  • Lysis: Lyse cells with 0.1 M NaOH and count radioactivity.

  • Interpretation: Reduction in uptake indicates the compound is either a transport inhibitor or a competitive substrate.

Experimental Workflow Diagram

ExperimentalWorkflowcluster_Alpha2DeltaAssay 1: α2δ Affinitycluster_GATAssay 2: GABA Uptake (GAT-1)StartCompound ScreeningStep1Prepare Brain Membranes(Porcine Cortex)Start->Step1Step4CHO-GAT1 CellsStart->Step4Step2Add [3H]-Gabapentin+ Test CompoundStep1->Step2Step3Filter & Count CPMStep2->Step3Result1Pregabalin: High DisplacementN-Ethyl GABA: No DisplacementStep3->Result1Step5Add [3H]-GABA+ Test CompoundStep4->Step5Step6Lyse & Count UptakeStep5->Step6Result2Pregabalin: No EffectN-Ethyl GABA: Potential InhibitionStep6->Result2

Figure 2: Dual-assay workflow to differentiate

References

  • Pfizer Global Research & Development. (2005).

    
     Protein.[1] Journal of Medicinal Chemistry. 
    
  • National Institutes of Health (NIH). (2011). Pregabalin is a potent and selective ligand for

    
     and 
    
    
    calcium channel subunits.[1] International Review of Neurobiology.
  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International.

  • PubChem. (2024). 4-(Ethylamino)butanoic acid Compound Summary. National Library of Medicine.

  • Krogsgaard-Larsen, P. (2002).[1] GABA transporter inhibitors: synthesis and structure-activity relationships.[1] Current Medicinal Chemistry.

Comparative Potency of GABA Analogues in Neuronal Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of neuroactive therapeutics, the distinction between structural analogy and functional mimicry is critical. While numerous compounds share the


-aminobutyric acid (GABA) backbone, their potencies and mechanisms of action diverge radically.[[“]]

This guide provides a technical breakdown of the primary GABA analogues used in research and drug development. It corrects a prevalent misconception regarding gabapentinoids and offers a validated experimental framework for assessing potency using whole-cell patch-clamp electrophysiology.

Key Insight: Potency is not a single number; it is a function of receptor subtype specificity (


 vs. 

-containing subunits) and the nature of the inhibition (phasic vs. tonic).

Mechanistic Categorization & Signaling Pathways

To accurately compare potency, we must first segregate these analogues by their molecular targets. We classify them into three distinct cohorts:

  • Ionotropic Agonists (GABA-A): Fast synaptic inhibition via Cl⁻ influx.

  • Metabotropic Agonists (GABA-B): Slow, sustained inhibition via G-protein coupling (K⁺ efflux/Ca²⁺ blockade).

  • Gabapentinoids (Non-GABAergic): Structural analogues that modulate voltage-gated calcium channels (VGCC), not GABA receptors.[2]

Visualization: Divergent Signaling Pathways

The following diagram illustrates the distinct molecular pathways activated by these analogues.

G cluster_compounds GABA Analogues Muscimol Muscimol (GABA-A Agonist) GABAA GABA-A Receptor (Ionotropic) Muscimol->GABAA Baclofen Baclofen (GABA-B Agonist) GABAB GABA-B Receptor (Metabotropic) Baclofen->GABAB Gabapentin Gabapentin (VGCC Modulator) VGCC Alpha-2-Delta Subunit (VGCC) Gabapentin->VGCC  Blocks Trafficking Cl_Influx Cl- Influx (Hyperpolarization) GABAA->Cl_Influx Gi_Protein Gi/o Protein Activation GABAB->Gi_Protein Transmitter_Release Inhibited Glutamate Release VGCC->Transmitter_Release Inhibits Cl_Influx->Transmitter_Release Ca_Block Reduced Ca2+ Influx Gi_Protein->Ca_Block K_Efflux K+ Efflux (Slow IPSP) Gi_Protein->K_Efflux K_Efflux->Transmitter_Release

Figure 1: Mechanistic divergence of GABA analogues. Note that Gabapentin does not bind GABA receptors directly.[[“]][3][4]

Comparative Potency Analysis

The following data aggregates EC50 (half-maximal effective concentration) and Ki (binding affinity) values. Note that "Potency" for GABA-A agonists is highly dependent on subunit composition (e.g., Synaptic


 vs. Extrasynaptic 

).
CompoundPrimary TargetEC50 / Ki (Approx)Potency Relative to GABAMechanism Notes
GABA GABA-A & B (Endogenous)EC50: 3–10 µM (Synaptic)EC50: <1 µM (Extrasynaptic)Reference (1.0) Rapidly transported (GAT-1); fast desensitization.
Muscimol GABA-A (Selective)EC50: 0.5–2.0 µM1.5x – 3x Potent Restricted conformation leads to tighter binding and slower dissociation than GABA [1].
THIP (Gaboxadol) GABA-A (

-subunit selective)
EC50: 5–30 µMVariable "Super-agonist" at extrasynaptic receptors; mediates tonic inhibition. Less potent than Muscimol at synaptic sites [2].
Isoguvacine GABA-A (Specific)EC50: 10–20 µM~0.5x Potent Does not cross BBB; useful for slice electrophysiology to isolate GABA-A currents.
Baclofen GABA-B (Selective)EC50: 1–5 µMHigh (Specific) Stereoselective; R-baclofen is ~100x more potent than S-baclofen.
Gabapentin

(VGCC)
Ki: ~0.04 µM (for

)
N/A (No GABA binding) CRITICAL: Does not induce IPSCs directly. Reduces presynaptic release probability [3].[5]

Scientific Interpretation:

  • Muscimol is the standard for defining maximal GABA-A activation due to its resistance to uptake and metabolic degradation.

  • THIP is the tool of choice when studying tonic inhibition (extrasynaptic), a key target for sleep and neurodevelopmental disorders.

  • Gabapentin should never be used as a positive control for GABA receptor currents.

Experimental Validation: Whole-Cell Patch Clamp Protocol

To objectively validate the potency of these analogues, one cannot rely on simple binding assays, which fail to capture channel gating kinetics. The Whole-Cell Voltage-Clamp technique is the gold standard.

Protocol: Isolation of GABAergic Currents (IPSCs)

Objective: Measure the amplitude and decay kinetics of currents induced by GABA analogues in hippocampal or cortical neurons.

Reagents:

  • Internal Solution (Pipette): Cesium-based (130 mM CsCl) to block K⁺ channels and isolate Cl⁻ currents.

  • External Solution (Bath): Standard ACSF + TTX (1 µM) to block action potentials + DNQX (20 µM) to block AMPA receptors.

Step-by-Step Workflow:

  • Preparation: Pull borosilicate glass pipettes (Resistance: 3–5 MΩ). Fill with CsCl internal solution.

  • Giga-Seal Formation: Approach neuron; apply slight positive pressure. Upon contact, release pressure and apply gentle suction to achieve >1 GΩ seal.

  • Break-In: Apply short, sharp suction to rupture the membrane patch, establishing electrical continuity (Whole-Cell Mode).

  • Clamping: Hold membrane potential at -70 mV.

  • Perfusion:

    • Baseline: Record for 2 minutes to establish leak current.

    • Application: Puff-apply GABA analogue (e.g., Muscimol 10 µM) for 100ms–500ms.

  • Analysis: Measure Peak Amplitude (pA) and Decay Time Constant (

    
    ).
    
Visualization: Experimental Workflow

The following flowchart details the decision logic during the patch-clamp procedure.

PatchClamp Start Start Protocol Pipette 1. Pipette in Bath (Positive Pressure) Start->Pipette Seal 2. Resistance > 1 GΩ? Pipette->Seal BreakIn 3. Suction Pulse (Break-in) Seal->BreakIn Yes Abort Abort/Clean Tip Seal->Abort No (Dirty Tip) SeriesRes 4. Series Res < 20MΩ? BreakIn->SeriesRes Record 5. Voltage Clamp (-70 mV) SeriesRes->Record Yes SeriesRes->Abort No (Clogged) Puff 6. Puff Apply Analogue Record->Puff Analyze 7. Analyze IPSC (Peak & Decay) Puff->Analyze

Figure 2: Validated Whole-Cell Patch Clamp Workflow for GABA Current Isolation.

References

  • Johnston, G. A. R. (2014). Muscimol as an Ionotropic GABA Receptor Agonist.[6] Neurochemical Research.

  • Krogsgaard-Larsen, P., et al. (2004). GABA(A) receptor agonists, partial agonists, and antagonists.[6] Design and therapeutic prospects. Journal of Medicinal Chemistry.

  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology.

  • Magee, J. C., & Dani, J. A. (2023). Whole-cell patch clamp recordings in brain slices.[7] Cold Spring Harbor Protocols.

Sources

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Anti-GABA Antibodies with 4-(ethylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The specificity of primary antibodies is the bedrock of reliable immunoassay data. In neuroscience research, antibodies targeting the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), are indispensable tools. However, the potential for these antibodies to cross-react with structurally analogous compounds, such as the synthetic molecule 4-(ethylamino)butanoic acid, represents a significant and often unaddressed risk to data validity. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the cross-reactivity of anti-GABA antibodies. We will delve into the molecular basis for potential cross-reactivity, present detailed, self-validating experimental protocols for quantitative assessment, and offer insights into the interpretation of results. Our focus is on empowering researchers to independently verify antibody specificity, ensuring the accuracy and reproducibility of their findings.

Introduction: The Imperative of Antibody Specificity in Neurotransmitter Research

Gamma-aminobutyric acid (GABA) is the chief inhibitory neurotransmitter in the mature mammalian central nervous system, playing a critical role in reducing neuronal excitability.[1][2][3] Its precise regulation is fundamental for maintaining balanced neural activity, and dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders.[4][5] Consequently, techniques like immunohistochemistry (IHC), immunocytochemistry (ICC), and enzyme-linked immunosorbent assays (ELISA) that utilize anti-GABA antibodies are vital for mapping GABAergic pathways and quantifying GABA levels.[6][7][8]

The validity of these techniques hinges on the antibody's ability to bind exclusively to its intended target.[9] Antibody specificity is not an inherent guarantee but a characteristic that must be rigorously validated in the context of each specific assay.[9][10] This is particularly crucial when studying small molecules like GABA, where antibodies are raised against a hapten (GABA) conjugated to a larger carrier protein. The resulting antibodies may recognize epitopes that are shared by structurally similar molecules. One such molecule is 4-(ethylamino)butanoic acid, a compound with a similar carbon backbone to GABA. This guide provides the rationale and the practical, step-by-step methodologies to test and quantify this potential cross-reactivity.

Molecular Structures: A Basis for Potential Cross-Reactivity

The potential for an anti-GABA antibody to cross-react with 4-(ethylamino)butanoic acid stems from their structural similarities. Both molecules share the same four-carbon butanoic acid core. The primary difference lies in the substitution at the amino group.

  • GABA (4-aminobutanoic acid): Features a primary amine (-NH2) group.[11]

  • 4-(ethylamino)butanoic acid: Features a secondary amine group with an ethyl (-CH2CH3) substituent.[12][13]

The epitope recognized by an anti-GABA antibody—the specific three-dimensional structure it binds to—is a small portion of the target molecule. If the antibody's binding site (paratope) primarily interacts with the butanoic acid backbone and is tolerant of modifications at the amine, cross-reactivity is highly probable.

Figure 1: Structural comparison of GABA and its ethylated analog.

Experimental Validation: A Multi-Method Approach

No single experiment can definitively prove antibody specificity.[14] A weight-of-evidence approach, combining quantitative and qualitative methods, provides the most trustworthy validation. We will focus on three core techniques: Competitive ELISA, Western Blotting with competition, and Immunohistochemistry with adsorption controls.

Quantitative Analysis via Competitive ELISA

Competitive ELISA is the gold standard for determining the degree of cross-reactivity.[15][16] The principle involves competition between a fixed amount of labeled antigen and a variable amount of unlabeled antigen (from a sample or standard) for a limited number of antibody binding sites. In our case, we will use immobilized GABA and see how effectively free GABA versus free 4-(ethylamino)butanoic acid can compete for antibody binding.

Figure 3: Principle of IHC adsorption control for assessing cross-reactivity.

Detailed Protocol: IHC Adsorption Control

  • Tissue Preparation:

    • Prepare tissue sections (e.g., paraffin-embedded or frozen) as per standard protocols. [17]Note that for GABA IHC, fixation often requires glutaraldehyde (e.g., 4% paraformaldehyde with 0.05-0.5% glutaraldehyde) to cross-link the small molecule to surrounding proteins, effectively creating the epitope the antibody recognizes. [4]2. Antigen Retrieval (if necessary):

    • Perform antigen retrieval if using paraffin-embedded sections (e.g., heat-induced epitope retrieval in citrate buffer). [17]3. Antibody Pre-incubation:

    • Prepare three tubes of diluted primary anti-GABA antibody.

      • Tube 1 (Control): Antibody in dilution buffer.

      • Tube 2 (GABA Block): Antibody in dilution buffer containing a high concentration (e.g., 100-500 µM) of GABA conjugated in the same manner as the original immunogen (e.g., GABA-glutaraldehyde conjugate). [4] * Tube 3 (Analog Block): Antibody in dilution buffer containing the same high concentration of 4-(ethylamino)butanoic acid-glutaraldehyde conjugate.

    • Incubate these mixtures for at least 1 hour at RT.

  • Staining:

    • Apply the contents of each tube to different, yet serial or adjacent, tissue sections.

    • Proceed with the remainder of your standard IHC protocol (e.g., incubation, washing, secondary antibody, detection reagent, chromogen). [18]5. Interpretation:

    • Control Section: Should show the expected specific staining pattern for GABAergic neurons.

    • GABA Block Section: Staining should be abolished. This is a critical control demonstrating the staining is specific to the intended GABA-glutaraldehyde epitope.

    • Analog Block Section: If staining is also abolished or significantly reduced, this confirms in-situ cross-reactivity. If staining remains, the antibody is likely specific for GABA under these IHC conditions.

Data Presentation and Interpretation

Clear presentation of validation data is crucial. For quantitative data, a table summarizing the results is highly effective.

Table 1: Illustrative Competitive ELISA Data for an Anti-GABA Antibody

Competitor MoleculeIC50 (µM)% Cross-ReactivityInterpretation
GABA0.5100%Reference Compound
4-(ethylamino)butanoic acid50.01.0%Low Cross-Reactivity
Glutamate>10,000<0.005%Negligible Cross-Reactivity
Glycine>10,000<0.005%Negligible Cross-Reactivity

Note: Data are for illustrative purposes only.

Interpretation:

  • A high % cross-reactivity (e.g., >10%) suggests the antibody cannot reliably distinguish between GABA and the analog. Data generated with such an antibody in the presence of the analog would be suspect.

  • A low % cross-reactivity (e.g., <1%) indicates high specificity. The antibody is unlikely to produce a false-positive signal from the analog at physiologically relevant concentrations.

  • Negligible cross-reactivity is the ideal outcome, confirming the antibody's specificity against other tested molecules.

Conclusion and Recommendations

The potential for anti-GABA antibodies to cross-react with 4-(ethylamino)butanoic acid is a valid scientific concern rooted in their structural similarity. Relying solely on manufacturer datasheets is insufficient; independent validation is a cornerstone of rigorous research.

As a Senior Application Scientist, I strongly recommend a multi-pronged validation approach. Competitive ELISA should be used to quantify the degree of cross-reactivity and establish a specificity ratio. This should be complemented with IHC/ICC adsorption controls using the specific fixation and staining protocol employed in your experiments, as this represents the most functionally relevant test of specificity.

By investing the time to perform these validation experiments, researchers can proceed with confidence, knowing their tools are specific and their data are trustworthy, accurate, and reproducible.

References

  • NeoBiotechnologies. (2023, November 30). How to Validate Antibodies with Western Blot on a Budget.
  • Bio-Rad. Demonstrating Antibody Specificity - Western Blot Example.
  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?.
  • Ghosh, R., Gilda, J. E., & Gomes, A. V. (2014). Antibody validation for Western blot: By the user, for the user. Journal of visualized experiments : JoVE, (92), 52084.
  • Bosterbio. (2025, December 4).
  • Kurien, B. T., & Scofield, R. H. (2015). An Overview of Western Blotting for Determining Antibody Specificities for Immunohistochemistry. Methods in molecular biology (Clifton, N.J.), 1312, 55–67.
  • Merck Millipore. (n.d.). Anti-GABA Antibody (AB175).
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
  • Thermo Fisher Scientific. (n.d.). Anti-GABA Antibodies | Invitrogen.
  • Bioss Antibodies. (2024, March 1). Crafting Competitive ELISA Assays: A Technical Guide.
  • Novus Biologicals. (n.d.). GABA Antibody - BSA Free (NBP2-43558).
  • Microbe Notes. (2010, May 3).
  • Immusmol. (n.d.).
  • Pow, D. V., et al. (2002). Proper Application of Antibodies for Immunohistochemical Detection: Antibody Crimes and How to Prevent Them. Journal of Histochemistry & Cytochemistry, 50(10), 1291–1295.
  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol.
  • PubChem. (n.d.). 4-(Ethylamino)butanoic acid.
  • Ma, N., et al. (2015). Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains.
  • Wikipedia. (n.d.). GABA.
  • Novus Biologicals. (n.d.). Immunohistochemistry Protocol for Dopamine Receptor D1 Antibody (NLS44).
  • ChemicalBook. (2024, June 6). 4-Aminobutyric acid: Structure and Function.
  • Boster Bio. (n.d.). IHC Protocol | Step-by-Step Immunohistochemistry Guide.
  • PubChemLite. (n.d.). 4-(ethylamino)butanoic acid hydrochloride (C6H13NO2).
  • United States Pharmacopeia. (2021, August 10). Safety Review of Gamma-Aminobutyric Acid (GABA).
  • NIST. (n.d.). 4-Aminobutanoic acid. NIST WebBook.
  • Immusmol. (2019, June 13). Validated monoclonal anti-GABA antibody to evaluate GABAergic system network/function by immunofluorescence.
  • ImmunoStar, Inc. (2023, March 15). GABA (gamma-Aminobutyric Acid) Antibody 20094. Biocompare.com.

Sources

A Researcher's Guide to the Validation of N-ethyl-GABA as a GABA-Transaminase Substrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the experimental validation of N-ethyl-GABA as a potential substrate for γ-aminobutyric acid transaminase (GABA-T). For researchers and drug development professionals, the identification and characterization of novel substrates for GABA-T is a critical step in understanding the metabolism of new therapeutic compounds and their potential impact on the GABAergic system.

Introduction to GABA-Transaminase and the GABA Shunt

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] The metabolic pathway responsible for the degradation of GABA is known as the GABA shunt. A key enzyme in this pathway is GABA-transaminase (GABA-T; EC 2.6.1.19), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[2][3] GABA-T catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate.[2][4][5] The succinic semialdehyde is then oxidized to succinate, which enters the tricarboxylic acid (TCA) cycle.[4][6]

The inhibition of GABA-T leads to an increase in GABA levels in the brain, a therapeutic strategy employed in the treatment of conditions like epilepsy.[7] Conversely, a compound that acts as a substrate for GABA-T would be metabolized by the enzyme, potentially influencing the endogenous GABA levels and having its own distinct pharmacological effects. Therefore, rigorously validating whether a GABA analog like N-ethyl-GABA acts as a substrate is of paramount importance.

The Rationale for Validating N-ethyl-GABA

The introduction of an ethyl group to the primary amine of GABA creates N-ethyl-GABA, a structural analog. This modification can significantly alter the molecule's interaction with GABA-T. The validation process seeks to answer two primary questions:

  • Is N-ethyl-GABA recognized and metabolized by GABA-T?

  • If it is a substrate, how do its kinetic parameters compare to those of the native substrate, GABA?

Answering these questions requires a systematic experimental approach, beginning with preliminary activity assays and culminating in detailed kinetic studies and product identification.

Experimental Validation Workflow

The validation of a novel compound as an enzyme substrate is a multi-step process. The following sections outline a robust workflow for characterizing the interaction of N-ethyl-GABA with GABA-T.

Diagram of the Experimental Validation Workflow

Validation_Workflow cluster_prep Preparation cluster_exp Experimental Phases cluster_analysis Data Analysis & Conclusion reagents Prepare Reagents: - Purified GABA-T - N-ethyl-GABA - GABA (control) - Co-substrates & Buffers prelim_assay Preliminary Activity Assay reagents->prelim_assay Input kinetics Enzyme Kinetics Study prelim_assay->kinetics Proceed if active product_id Product Identification kinetics->product_id Confirm reaction data_analysis Data Analysis: - Calculate Km, Vmax, kcat - Compare with GABA kinetics->data_analysis product_id->data_analysis conclusion Conclusion: - Substrate or Inhibitor? - Relative Efficiency data_analysis->conclusion

Caption: A generalized workflow for the validation of a potential new enzyme substrate.

Phase 1: Preliminary Activity Assessment

The initial step is to determine if N-ethyl-GABA interacts with GABA-T in a manner that results in measurable enzyme activity. A widely used method is the coupled-enzyme spectrophotometric assay.[4]

Principle of the Coupled Assay:

The activity of GABA-T is indirectly measured by monitoring the production of one of its products, succinic semialdehyde. This is achieved by coupling the GABA-T reaction with the activity of succinic semialdehyde dehydrogenase (SSADH). SSADH oxidizes succinic semialdehyde to succinate and, in the process, reduces NADP+ to NADPH. The increase in NADPH concentration can be monitored by measuring the absorbance at 340 nm.[4]

Diagram of the Coupled Enzymatic Assay

Coupled_Assay cluster_reactants Reactants cluster_products Products cluster_detection Detection System GABA_T GABA-T N_ethyl_SSA N-ethyl-Succinic Semialdehyde (hypothetical) GABA_T->N_ethyl_SSA Glutamate Glutamate GABA_T->Glutamate SSADH SSADH NADPH NADPH (Absorbance at 340 nm) SSADH->NADPH N_ethyl_GABA N-ethyl-GABA N_ethyl_GABA->GABA_T alpha_KG α-Ketoglutarate alpha_KG->GABA_T N_ethyl_SSA->SSADH NADP NADP+ NADP->SSADH

Caption: The coupled enzymatic reaction for measuring GABA-T activity with a hypothetical substrate.

Experimental Protocol: Preliminary Assay
  • Reagent Preparation:

    • Assay Buffer: Potassium pyrophosphate buffer (pH 8.6).

    • Enzymes: Purified GABA-transaminase and succinic semialdehyde dehydrogenase.

    • Substrates: Prepare stock solutions of GABA (positive control) and N-ethyl-GABA.

    • Co-substrates: α-ketoglutarate and NADP+.

  • Assay Setup (96-well UV-transparent plate):

    • Control Wells: Assay buffer, GABA-T, SSADH, α-ketoglutarate, NADP+, and GABA.

    • Test Wells: Assay buffer, GABA-T, SSADH, α-ketoglutarate, NADP+, and N-ethyl-GABA.

    • Blank Wells: All components except the test substrate.

  • Measurement:

    • Initiate the reaction by adding the substrate (GABA or N-ethyl-GABA).

    • Immediately place the plate in a microplate spectrophotometer.

    • Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).[4]

Interpretation of Results: An increase in absorbance at 340 nm in the wells containing N-ethyl-GABA would suggest that it is a substrate for GABA-T. The rate of this increase can be compared to that of the GABA control to get a preliminary idea of its relative efficiency.

Phase 2: Enzyme Kinetics Studies

If the preliminary assay indicates that N-ethyl-GABA is a substrate, the next step is to determine its kinetic parameters (K_m and V_max). This provides quantitative data on the enzyme's affinity for the substrate and the maximum rate of the reaction.

Experimental Protocol: Kinetic Analysis
  • Varying Substrate Concentrations: Set up a series of reactions as described in the preliminary assay, but with varying concentrations of N-ethyl-GABA. A similar set of reactions should be performed with GABA for direct comparison.

  • Initial Velocity Measurement: For each substrate concentration, determine the initial reaction velocity (V_0) from the linear portion of the absorbance vs. time plot.

  • Data Plotting: Plot the initial velocities against the corresponding substrate concentrations. This will generate a Michaelis-Menten plot.

  • Kinetic Parameter Calculation: Use a non-linear regression analysis of the Michaelis-Menten plot to calculate the K_m and V_max values. Alternatively, a Lineweaver-Burk plot (a double reciprocal plot) can be used for a linear representation of the data.

Causality Behind Experimental Choices: The use of a coupled-enzyme assay provides a continuous and real-time measurement of the reaction, which is crucial for determining accurate initial velocities. Varying the substrate concentration allows for the characterization of the enzyme's saturation kinetics, from which the fundamental parameters of K_m and V_max are derived.

Comparative Data Table

The following table illustrates how the kinetic data for N-ethyl-GABA would be presented in comparison to GABA. The values for N-ethyl-GABA are hypothetical and would be populated from the experimental results.

SubstrateK_m (mM)V_max (µmol/min/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
GABA (Reference) Literature ValueLiterature ValueLiterature ValueLiterature Value
N-ethyl-GABA Experimental ValueExperimental ValueCalculated ValueCalculated Value
  • K_m (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of V_max. A lower K_m indicates a higher affinity of the enzyme for the substrate.

  • V_max (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • k_cat (Turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time.

  • k_cat/K_m (Catalytic efficiency): A measure of how efficiently the enzyme converts a substrate into a product.

Phase 3: Product Identification

While kinetic data strongly suggests that N-ethyl-GABA is a substrate, it is essential to confirm the identity of the reaction products. This validates that the observed activity is due to the expected transamination reaction.

Methodology:

  • Enzymatic Reaction: Incubate N-ethyl-GABA with GABA-T and α-ketoglutarate for a sufficient period to allow for product formation.

  • Sample Preparation: Stop the reaction and prepare the sample for analysis. This may involve protein precipitation and derivatization of the products.

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the reaction products.[4]

    • Mass Spectrometry (MS): Provides mass-to-charge ratio information, which can confirm the molecular weight of the expected products (N-ethyl-succinic semialdehyde and glutamate).

Self-Validating System: The combination of kinetic analysis and product identification creates a self-validating system. The kinetic data quantifies the reaction, while product identification confirms the chemical transformation, ensuring that the measured activity is not an artifact.

Conclusion and Interpretation

  • If N-ethyl-GABA is a substrate: The comparison of its kinetic parameters with those of GABA will reveal its relative efficiency as a substrate. For instance, a higher K_m and lower V_max compared to GABA would indicate that it is a poorer substrate.

  • If N-ethyl-GABA is not a substrate: The lack of activity in the preliminary assay would suggest that it is not a substrate. Further experiments could then be designed to investigate if it acts as an inhibitor of GABA-T.

This comprehensive validation process provides the necessary data for researchers and drug developers to make informed decisions about the potential metabolic fate and pharmacological profile of N-ethyl-GABA and other novel GABA analogs.

References

  • BenchChem. (2025). Application Notes and Protocols for Measuring GABA Transaminase Inhibition by Phenylethylidenehydrazine.
  • PubMed. (n.d.). Quantitative histochemical measurement of GABA-transaminase: method for evaluation of intracerebral lesions produced by excitotoxic agents.
  • TW. (n.d.).
  • Biomedical Research Service. (n.d.).
  • Patsnap Synapse. (2024, June 21). What are GABA transaminase inhibitors and how do they work?.
  • Santa Cruz Biotechnology. (n.d.). GABA T-1 Inhibitors.
  • Oxford Academic. (2020, January 2). GABA enzymatic assay kit | Bioscience, Biotechnology, and Biochemistry.
  • PubMed. (n.d.). Inhibition and substrate activity of conformationally rigid vigabatrin analogues with gamma-aminobutyric acid aminotransferase.
  • Wikipedia. (n.d.). GABA transaminase inhibitor.
  • MDPI. (2023, November 30).
  • PMC. (2021, September 12). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays.
  • Taylor & Francis. (n.d.). GABA transaminase – Knowledge and References.
  • BenchChem. (2025). 4-Aminocrotonic Acid as a Substrate for GABA Transaminase: A Technical Guide.
  • PubMed. (2020, January 15).
  • PMC. (n.d.). Design and Mechanism of GABA Aminotransferase Inactivators.
  • ResearchGate. (2025, September 19). Substituted 4-aminobutanoic acids. Substrates for gamma-aminobutyric acid alpha-ketoglutaric acid aminotransferase.
  • PMC. (n.d.). Ornithine aminotransferase vs. GABA aminotransferase. Implications for the design of new anticancer drugs.
  • Oxford Academic. (2025, June 20). Cost-effective production of Escherichia coli “GABase” for spectrophotometric determination of γ-aminobutyrate (GABA) levels or glutamate decarboxylase activity | Biology Methods and Protocols.
  • NCBI Bookshelf. (n.d.). GABA Metabolism - Basic Neurochemistry.
  • PMC. (n.d.). Disorders of GABA metabolism: SSADH and GABA-transaminase deficiencies.
  • PMC. (n.d.). In vivo magnetic resonance spectroscopy of GABA: A methodological review.
  • PMC. (2022, June 24).
  • PMC. (2022, January 17). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity.
  • ResearchGate. (2025, August 6). (PDF) An update on GABA analogs for CNS drug discovery.
  • Taylor & Francis. (2003, August 15). Kinetic Studies on the Inhibition of GABA-T by g-Vinyl GABA and Taurine.
  • PubMed. (2003, August 15). Validation of GABA(A) receptor subtypes as potential drug targets by using genetically modified mice.
  • ResearchGate. (n.d.). Validation and optimisation of human GABA-T activity assay. (A)....
  • ResearchGate. (n.d.).
  • (n.d.).
  • ResearchGate. (n.d.). Metabolism of GABA. After synthesis in the presynaptic terminal of GABA....
  • NCBI Bookshelf. (2023, May 1).
  • Sultan Qaboos University House of Expertise. (2003, August 15). Kinetic studies on the inhibition of GABA-T by γ-vinyl GABA and taurine.
  • (n.d.). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays.

Sources

A Senior Application Scientist's Guide to Reference Standards for 4-(Ethylamino)butanoic Acid Impurity Testing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigorous control of impurities is a non-negotiable cornerstone of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of drug substances. This guide provides an in-depth, technical comparison of reference standards and analytical methodologies for the identification and quantification of 4-(ethylamino)butanoic acid, a potential process-related impurity. We will explore the nuanced challenges this analyte presents, compare the suitability of various analytical platforms, detail a robust experimental protocol, and provide guidance on selecting and utilizing certified reference standards to ensure data integrity and regulatory compliance. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical synthesis, an impurity is any component present in a new drug substance that is not the desired chemical entity.[1] The International Council for Harmonisation (ICH) provides a comprehensive framework, particularly in its Q3A(R2) guideline, for the control of these impurities.[2][3][4] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[5]

4-(Ethylamino)butanoic acid is a secondary amine and a structural analogue of gamma-aminobutyric acid (GABA). Its presence in a drug substance could arise from various synthetic pathways, either as a by-product, a degradation product, or from unreacted starting materials. Given its polar nature and lack of a strong UV chromophore, it presents unique analytical challenges that demand sophisticated and well-validated methods for its control.

Analytical Challenges & Platform Selection

The physicochemical properties of 4-(ethylamino)butanoic acid dictate the optimal analytical strategy. Its high polarity makes it difficult to retain on traditional reversed-phase liquid chromatography columns, and its poor UV absorbance results in low sensitivity with common photodiode array (PDA) detectors.[6]

Causality Behind Method Selection:
  • Reversed-Phase HPLC-UV: While ubiquitous in quality control labs, this method is often unsuitable for this analyte due to poor retention and sensitivity. Attempts to use ion-pairing agents can improve retention but often lead to complex method development and issues with mass spectrometry compatibility.

  • Gas Chromatography (GC): GC analysis requires derivatization to make the polar, non-volatile amino acid amenable to vaporization.[6] This additional sample preparation step can introduce variability and increase analysis time.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds like 4-(ethylamino)butanoic acid. An application note for the related compound 4-(methylamino)butyric acid demonstrates strong retention using a HILIC method with an evaporative light-scattering detector (ELSD), which is a suitable alternative when a chromophore is absent.[7]

  • Ion Chromatography with Mass Spectrometry (IC-MS): This is a powerful technique for separating and detecting ionic species. IC can provide excellent resolution for small organic acids and amines, while mass spectrometry offers the high sensitivity and specificity needed for trace-level impurity analysis without derivatization.[6][8]

Comparative Analysis of Analytical Platforms
Analytical PlatformProsConsBest Suited For
RP-HPLC-UV Widely available; simple operation.Poor retention and sensitivity for this analyte.Not recommended for trace quantification.
GC-MS High sensitivity and specificity.Requires time-consuming derivatization.Volatile impurities or when derivatization is routine.
HILIC with ELSD/CAD Excellent retention of polar compounds.ELSD/CAD are not as sensitive as MS; non-linear response.Quantification at moderate levels (e.g., >0.1%).
LC-MS/MS Optimal Choice. High sensitivity, specificity, and selectivity without derivatization.[9][10]Higher equipment cost and complexity.Trace-level identification and quantification, method validation.

Based on this analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most robust and reliable platform for the trace-level quantification of 4-(ethylamino)butanoic acid. It provides the necessary sensitivity and specificity to meet stringent regulatory requirements.[11]

The Role and Comparison of Reference Standards

The accuracy of any impurity quantification is fundamentally dependent on the quality of the reference standard. A Certified Reference Material (CRM) or a well-characterized chemical substance is essential for method validation, system suitability testing, and the accurate determination of impurity levels.

Why Certified Standards are Critical:
  • Traceability: Certified standards provide an unbroken chain of comparisons to national or international standards.

  • Purity: They come with a comprehensive Certificate of Analysis (CoA) detailing the purity value and the methods used for characterization.

  • Confidence: Using a certified standard from an accredited provider (e.g., ISO 17034) ensures the highest level of quality and reliability for regulatory submissions.[10]

Comparison of Commercially Available Standards

When sourcing a reference standard for 4-(ethylamino)butanoic acid (as its hydrochloride salt, CAS No. 208402-95-3), several suppliers are available. The key is to scrutinize the documentation provided.

SupplierProduct FormStated PurityDocumentation HighlightsIntended Use
Sigma-Aldrich Hydrochloride Salt, Powder[12]Typically ≥98%[12][13]Certificate of Analysis (CoA) available.Research & Development, Analytical Method Development.
ChemScene Hydrochloride Salt, Powder[13]≥98%[13]Basic product information.Early-stage research.
Enamine (via MilliporeSigma) Hydrochloride Salt, PowderNot explicitly stated, requires CoA.Basic properties listed.Synthesis, research.

Recommendation: For use in a GxP environment and for method validation, a standard from a reputable supplier like Sigma-Aldrich is recommended. Always obtain the lot-specific Certificate of Analysis to confirm purity, identity (e.g., by ¹H NMR, MS), and any residual solvent or inorganic content. For critical applications, sourcing a Pharmacopoeial Standard (e.g., from USP, EP) if available, or a CRM from an accredited provider, is the gold standard.

Detailed Experimental Protocol: LC-MS/MS Method

This protocol outlines a self-validating system for the quantification of 4-(ethylamino)butanoic acid impurity. The described system suitability tests (SST) ensure the analytical system is performing correctly before sample analysis.

Materials and Reagents
  • Reference Standard: 4-(Ethylamino)butanoic acid hydrochloride (Purity ≥98%)

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Vials: 2 mL amber glass autosampler vials with caps.

Standard and Sample Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh ~10 mg of the reference standard. Dissolve in a 10 mL volumetric flask with 50:50 Acetonitrile/Water.

  • Working Standards: Perform serial dilutions from the stock standard to prepare calibration standards at concentrations ranging from 0.05 µg/mL to 5.0 µg/mL. The diluent should be 50:50 Acetonitrile/Water.

  • Sample Preparation: Dissolve the drug substance in the diluent to a final concentration of 10 mg/mL. This concentration may need to be adjusted based on the expected impurity level.

LC-MS/MS Instrumental Conditions
ParameterConditionRationale
LC System: Agilent 1290 Infinity II or equivalentProvides high pressure and low delay volume for fast, efficient separations.
Column: Cogent Diamond Hydride™ (HILIC), 4µm, 100Å, 4.6 x 150mm[7]HILIC chemistry provides necessary retention for this polar analyte.
Mobile Phase A: Water with 0.1% Formic AcidStandard aqueous phase for HILIC. Formic acid aids ionization.
Mobile Phase B: Acetonitrile with 0.1% Formic AcidStandard organic phase for HILIC.
Gradient: 95% B -> 40% B over 5 min; hold 2 min; return to 95% B and equilibrate for 3 minA standard HILIC gradient to elute the polar analyte.
Flow Rate: 0.5 mL/minAppropriate for the column dimensions.
Column Temp: 40 °CEnsures reproducible retention times.
Injection Vol: 5 µLBalances sensitivity with peak shape.
MS System: Sciex Triple Quad 6500+ or equivalentHigh sensitivity and specificity for trace quantification.
Ionization: Electrospray Ionization (ESI), Positive ModeThe secondary amine is readily protonated.
MRM Transition: Precursor (Q1): 132.1 m/z; Product (Q3): 86.1 m/zCorresponds to [M+H]⁺ and a characteristic fragment ion.
Source Temp: 550 °COptimized for efficient desolvation.
System Suitability Testing (SST)

Before sample analysis, inject a mid-level standard (e.g., 1.0 µg/mL) six consecutive times. The results must meet the following criteria, grounded in ICH Q2(R1) principles.[14][15]

SST ParameterAcceptance CriteriaPurpose
Peak Tailing Factor 0.8 – 1.5Ensures good peak shape and chromatographic performance.
Retention Time %RSD ≤ 1.0%Demonstrates stability of the chromatographic system.
Peak Area %RSD ≤ 5.0%Demonstrates precision of the injector and detector.[10]
Signal-to-Noise (S/N) ≥ 10 for the LOQ standardConfirms the system has sufficient sensitivity.[11]

Workflow and Validation Visualization

A logical workflow is critical for ensuring a robust and compliant impurity analysis process. The following diagram illustrates the key stages from method development through to routine analysis.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Routine Analysis Dev Method Development (Platform & Parameter Selection) Val Method Validation (ICH Q2(R1)) [Accuracy, Precision, Linearity, LOD/LOQ] Dev->Val Sample Sample Receipt & Preparation Val->Sample Method Transfer Ref Reference Standard Procurement & Characterization Ref->Dev SST System Suitability Testing (SST) Sample->SST SST->Sample Fail Analysis Sample Sequence Analysis SST->Analysis Pass Data Data Processing & Quantification Analysis->Data Report Final Report & CoA Generation Data->Report

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-(Ethylamino)butanoic Acid Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a cornerstone of innovation in neuroscience and pharmaceutical development, 4-(Ethylamino)butanoic acid hydrochloride demands a meticulous approach to laboratory safety. This guide, compiled by a Senior Application Scientist, provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound. By moving beyond a simple checklist and delving into the rationale behind these essential safety measures, we aim to foster a culture of proactive risk mitigation and empower researchers to work with confidence and security.

Hazard Identification and Risk Assessment: Understanding the Compound

4-(Ethylamino)butanoic acid hydrochloride is a white crystalline powder.[1] While extensive toxicological data is not available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides critical hazard information. It is classified with the following hazard statements:

  • H315: Causes skin irritation. [2][3][4]

  • H319: Causes serious eye irritation. [2][3][4]

  • H335: May cause respiratory irritation. [2][3][4]

The assigned GHS pictogram is the exclamation mark (GHS07), indicating that the substance can cause irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.[2][3] Given the limited specific toxicological data, a cautious approach is paramount, treating the compound with the respect due to any novel chemical entity.

Table 1: GHS Hazard and Precautionary Information

GHS InformationCodeDescription
Hazard Statements H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Signal Word Warning
Pictogram GHS07Exclamation Mark
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3]
P264Wash skin thoroughly after handling.[2][3]
P271Use only outdoors or in a well-ventilated area.[2][3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
P302+P352IF ON SKIN: Wash with plenty of water.[2][3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling 4-(Ethylamino)butanoic acid hydrochloride. The rationale for each piece of equipment is directly linked to the identified hazards.

  • Eye and Face Protection: Chemical safety goggles are mandatory to prevent eye irritation from airborne particles or splashes.[1][5] In situations with a higher risk of splashing, a face shield worn over safety goggles provides an additional layer of protection.[6][7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential to prevent skin irritation.[1] Nitrile or neoprene gloves are recommended for their broad resistance to a range of chemicals, including acids and bases.[6][8][9] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

    • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat serves as a primary barrier to protect your skin and clothing from accidental spills.[10]

  • Respiratory Protection: All handling of the powdered form of 4-(Ethylamino)butanoic acid hydrochloride should be conducted within a certified chemical fume hood to minimize the inhalation of dust.[10][11] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required when working with the powder.[7]

PPE_Workflow cluster_ppe Essential Personal Protective Equipment cluster_hazards Mitigated Hazards Eye_Protection Eye Protection (Safety Goggles/Face Shield) Eye_Irritation Eye Irritation (H319) Eye_Protection->Eye_Irritation Prevents Hand_Protection Hand Protection (Nitrile/Neoprene Gloves) Skin_Irritation Skin Irritation (H315) Hand_Protection->Skin_Irritation Prevents Body_Protection Body Protection (Lab Coat) Body_Protection->Skin_Irritation Prevents Respiratory_Protection Respiratory Protection (Fume Hood/Respirator) Respiratory_Irritation Respiratory Irritation (H335) Respiratory_Protection->Respiratory_Irritation Prevents Spill_Response Spill Chemical Spill Occurs Assess Assess Spill Size Spill->Assess Minor Minor Spill Assess->Minor Small & Contained Major Major Spill Assess->Major Large or Uncontrolled Alert Alert Area Personnel Minor->Alert Evacuate Evacuate Area Major->Evacuate PPE Don Appropriate PPE Alert->PPE Contain_Powder Contain Powder Spill (Damp Paper Towel) PPE->Contain_Powder If Powder Contain_Liquid Contain Liquid Spill (Absorbent Material) PPE->Contain_Liquid If Liquid Cleanup Collect Waste Contain_Powder->Cleanup Contain_Liquid->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Notify Notify Supervisor & Emergency Response Evacuate->Notify

Caption: A clear workflow for responding to chemical spills is crucial for safety.

Exposures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [1]Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1]Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. [1]If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. [1]Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-(Ethylamino)butanoic acid hydrochloride and associated contaminated materials is essential to protect the environment and comply with regulations.

  • Unused Compound: Dispose of unused 4-(Ethylamino)butanoic acid hydrochloride as chemical waste through your institution's hazardous waste management program. [3]The container must be clearly labeled.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and absorbent paper, should be collected in a designated, labeled hazardous waste container. [10]* Aqueous Solutions: While some dilute, neutralized amino acid solutions may be suitable for drain disposal, it is best practice to consult your institution's specific guidelines. [1][12]Given that this is a hydrochloride salt, the solution will be acidic. Neutralization with a weak base (e.g., sodium bicarbonate) to a pH between 7 and 9 may be required before drain disposal is permitted, but always verify with your environmental health and safety department.

Conclusion: A Commitment to Safety

The responsible use of 4-(Ethylamino)butanoic acid hydrochloride is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues. This commitment to safety not only protects individuals but also upholds the integrity and advancement of scientific discovery.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-(Methylamino)butyric acid hydrochloride, 99%.
  • PubChem. 4-(Methylamino)butyric acid hydrochloride. Retrieved from [Link]

  • PubChem. 4-Amino-2-ethylbutanoic acid hydrochloride. Retrieved from [Link]

  • University of California, Berkeley Environmental Health & Safety. Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • AAPPTec. Safety Data Sheet. Retrieved from [Link]

  • Letco Medical. Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Droppe. (2024, December 20). Choosing the Right Glove Material: Guide to Chemical Protection. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Chemstock. 4-AMINO BUTYRIC ACID. Retrieved from [Link]

  • University of California, San Diego Environmental Health and Safety. OSHA Glove Selection Chart. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • PubMed. (2001, March 15). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide. Retrieved from [Link]

  • Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Chemcert. (2016, October 19). Emergency Chemical Spill Response. Retrieved from [Link]

  • Lab Manager. (2017, July 10). Handling and Storing Chemicals. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Polyeco Group. Guidelines for the disposal of non-hazardous chemical wastes from laboratories. Retrieved from [Link]

  • Enva. (2025, January 7). Developing an Emergency Chemical Spill Response Plan. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Ethylamino)butanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Ethylamino)butanoic acid hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.